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Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Cat. No.: B3053020
CAS No.: 5019-90-9
M. Wt: 138.21 g/mol
InChI Key: KOCJWKFHBTXNJS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ylmethanol is a chemical compound featuring a rigid, three-dimensional bicyclic scaffold, which is of significant interest in medicinal chemistry and materials science. This compound is characterized by a hydroxymethyl functional group, which provides a versatile handle for further chemical synthesis and derivatization, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies. The fused bicyclo[2.2.2]octene scaffold has been identified as a promising and versatile core structure for the development of biologically active molecules . Recent research has demonstrated that this specific scaffold can support the development of non-covalent inhibitors for viral proteases, such as the SARS-CoV-2 3CLpro main protease, which is a crucial target for antiviral drug development . The rigidity of the bicyclo[2.2.2]octene core helps to pre-organize the molecule and reduce conformational flexibility, which is a valuable property for optimizing molecular recognition and binding affinity towards a protein target . As a building block, this compound can be utilized in various chemical transformations, including oxidation, esterification, and nucleophilic substitution reactions, to explore new chemical space. This product is intended for research applications such as drug discovery, chemical biology, and as a precursor in organic synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B3053020 Bicyclo[2.2.2]oct-5-en-2-ylmethanol CAS No. 5019-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bicyclo[2.2.2]oct-5-enylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJWKFHBTXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379620
Record name bicyclo[2.2.2]oct-5-en-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-90-9
Record name bicyclo[2.2.2]oct-5-en-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol. Due to the limited availability of experimentally verified spectra in public databases, this document presents a combination of predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

Data presented below is predicted and sourced from computational analysis.

Adduct IonPredicted m/z
[M+H]⁺139.11174
[M+Na]⁺161.09368
[M-H]⁻137.09718
[M+NH₄]⁺156.13828
[M+K]⁺177.06762
[M+H-H₂O]⁺121.10172
Table 2: Expected ¹H NMR Chemical Shifts

Chemical shifts are estimated based on typical values for similar bicyclic alcohols. Actual values may vary.

ProtonExpected Chemical Shift (ppm)Multiplicity
Olefinic CH6.0 - 6.5m
CH-OH3.5 - 4.0m
CH₂-OH3.3 - 3.7m
Bridgehead CH2.5 - 3.0m
Bicyclic CH₂1.0 - 2.0m
OHVariable (typically 1.5 - 4.0)br s
Table 3: Expected ¹³C NMR Chemical Shifts

Chemical shifts are estimated based on data from analogous bicyclo[2.2.2]octene derivatives.

CarbonExpected Chemical Shift (ppm)
Olefinic CH130 - 140
CH-OH70 - 80
CH₂-OH60 - 70
Bridgehead CH30 - 40
Bicyclic CH/CH₂20 - 35
Table 4: Key Infrared (IR) Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C=C stretch (alkene)1640 - 1680Medium
C-H stretch (sp²)3010 - 3100Medium
C-H stretch (sp³)2850 - 3000Strong
C-O stretch (alcohol)1000 - 1260Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

    • ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure solvent) is recorded.

    • The sample is placed in the spectrometer, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Data Acquisition:

    • ESI: The sample solution is infused into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer.

    • EI: The sample is introduced into the vacuum of the spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The logical workflow for the complete spectroscopic analysis of this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR Infrared Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (ESI or EI) Purification->MS NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data IR_Data Functional Group Identification (OH, C=C) IR->IR_Data MS_Data Molecular Weight and Formula Determination MS->MS_Data Structure_Confirmation Structure Confirmation of this compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Diels-Alder Reaction for Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a rigid and sterically defined three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational rigidity allows it to serve as a bioisostere for phenyl rings or as a constrained scaffold to orient functional groups in precise vectors, enhancing binding affinity and metabolic stability of drug candidates. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient and stereocontrolled methods for constructing this valuable bicyclic core. This guide provides a detailed overview of the reaction, experimental protocols, and key data for its application in synthesizing bicyclo[2.2.2]octane derivatives.

The Core Reaction: Mechanism and Principles

The synthesis of the bicyclo[2.2.2]octane skeleton via the Diels-Alder reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile. This concerted reaction forms a bicyclo[2.2.2]octene product, which can be subsequently hydrogenated or further functionalized.

general_mechanism cluster_product Product Product Bicyclo[2.2.2]octene Derivative Diene Diene Diene->Product [4+2] Cycloaddition Dienophile Dienophile Dienophile->Product Plus Plus

Caption: General Diels-Alder reaction for Bicyclo[2.2.2]octane core synthesis.

Key principles governing this reaction include:

  • Stereoselectivity: The reaction is stereospecific, with the stereochemistry of the reactants being transferred to the product. Under kinetic control, the endo product is typically favored due to secondary orbital overlap between the diene and the dienophile.[1]

  • Regioselectivity: When using substituted dienes and dienophiles, the regiochemistry of the addition is governed by the electronic and steric properties of the substituents.

  • Catalysis: Lewis acids are frequently employed to accelerate the reaction, often at lower temperatures, and to enhance both regio- and stereoselectivity.[1] For substrates containing Lewis basic functional groups, such as amides, stoichiometric amounts of the Lewis acid may be necessary to achieve effective catalysis.[1]

Experimental Methodologies and Data

The successful synthesis of bicyclo[2.2.2]octane derivatives relies on precise control of reaction conditions. Below are detailed protocols derived from peer-reviewed literature, accompanied by quantitative data.

A typical workflow for these syntheses involves careful setup under an inert atmosphere, controlled addition of reagents, diligent monitoring, and a standardized workup and purification procedure.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare [label="Prepare Reactants\n(Diene & Dienophile)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; setup [label="Reaction Setup\n(Inert Atmosphere, Solvent, Cooling)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; add_catalyst [label="Add Lewis Acid Catalyst\n(if required)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; react [label="Stir at Controlled\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(e.g., TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Quench, Extract)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, MS, etc.)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; finish [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Logic start -> prepare; prepare -> setup; setup -> add_catalyst; add_catalyst -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> finish; }

Caption: General experimental workflow for a Diels-Alder synthesis.

This protocol describes the reaction between a substituted 1,3-cyclohexadiene and methacrolein, where a Lewis acid is used to promote the cycloaddition.[1]

Reaction:

  • Diene: Substituted 1,3-cyclohexadiene (e.g., compound 8 in Scheme 3 of the cited paper).[1]

  • Dienophile: Methacrolein.[1]

  • Catalyst: Ytterbium trichloride (YbCl₃).[1]

  • Solvent: Not specified, but typically a non-coordinating solvent like dichloromethane or toluene is used.

Methodology:

  • The diene is dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A stoichiometric amount of the Lewis acid (Ytterbium trichloride) is added to the solution.[1]

  • The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature).

  • The dienophile (methacrolein) is added dropwise to the reaction mixture.

  • The reaction is stirred for several hours to days and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the different isomeric products.

Quantitative Data:

DieneDienophileCatalystProduct(s)Isomeric RatioReference
Substituted 1,3-cyclohexadieneMethacroleinYbCl₃ (stoichiometric)Three isomeric aldehydesNot specified quantitatively, but three distinct products were observed.[1][1]

This procedure outlines the diastereoselective Diels-Alder reaction of 1,3-cyclohexadiene with a chiral β-nitroacrylate, serving as a reactive dienophile to produce enantiopure bicyclo[2.2.2]octane derivatives.[2]

Reaction:

  • Diene: 1,3-Cyclohexadiene.

  • Dienophile: Chiral β-nitroacrylate derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid.[2]

  • Conditions: The reaction is typically performed by heating the reactants in a suitable solvent.

Methodology:

  • The chiral β-nitroacrylate dienophile and an excess of 1,3-cyclohexadiene are dissolved in a high-boiling solvent (e.g., toluene or xylene).

  • The reaction mixture is heated to reflux for a specified period.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The resulting crude product, containing a mixture of diastereomeric cycloadducts, is purified by column chromatography to isolate the major adduct.

  • The isolated major cycloadduct is then transformed through subsequent chemical steps into the target enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid.[2]

Quantitative Data:

DieneDienophileKey ProductYieldDiastereoselectivityReference
1,3-CyclohexadieneChiral β-nitroacrylateMajor cycloadductNot specifiedDiastereoselective (ratio not quantified in abstract)[2]

The IMDA reaction is a powerful strategy for constructing the bicyclo[2.2.2]octane core within a complex molecular architecture, such as in the synthesis of the core of andibenin B.[3]

Reaction:

  • Substrate: A molecule containing both a diene (cyclohexadiene derivative) and a dienophile moiety connected by a tether (e.g., compound 22 in Scheme 5 of the cited paper).[3]

  • Conditions: Thermal activation.

Methodology:

  • The precursor molecule containing the tethered diene and dienophile is dissolved in a high-boiling, non-reactive solvent such as toluene.

  • The solution is heated to a high temperature (e.g., 80 °C) for an extended period (e.g., five days).[3] Heating to temperatures above 120 °C may lead to side products and reduced yield.[3]

  • The reaction is monitored by TLC or NMR to track the disappearance of the starting material and the formation of the cycloadducts.

  • Once the reaction is complete, the solvent is evaporated under reduced pressure.

  • The resulting residue is purified using column chromatography to separate the desired cycloadducts from any unreacted starting material or side products.

Quantitative Data:

SubstrateConditionsProduct(s)YieldRegioisomeric RatioReference
Allylic alcohol 22 Toluene, 80 °C, 5 daysCycloadducts 23 and 24a High (not specified)1 : 1.8 (favoring the desired regioisomer)[3]

Logic for Reaction Optimization

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity. Lewis acids are powerful tools but must be chosen carefully based on the substrate's properties.

// Node Definitions start [label="Is thermal reaction\nslow or unselective?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_lewis [label="Use Lewis Acid Catalyst\n(e.g., TiCl₄, ZrCl₄, YbCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_lewis [label="Proceed with\nthermal conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_substrate [label="Does substrate contain\na Lewis basic group\n(e.g., amide, carbonyl)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stoich [label="Use stoichiometric\namounts of Lewis Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalytic [label="Use catalytic\namounts of Lewis Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logic Flow start -> use_lewis [label="Yes"]; start -> no_lewis [label="No"]; use_lewis -> check_substrate; check_substrate -> stoich [label="Yes"]; check_substrate -> catalytic [label="No"]; }

Caption: Decision logic for employing Lewis acid catalysts.

Conclusion

The Diels-Alder reaction is an indispensable tool for the synthesis of the bicyclo[2.2.2]octane scaffold. Its reliability, predictability, and high degree of stereochemical control make it a favored method in both academic research and industrial drug development. Through careful selection of dienes, dienophiles, and catalysts, researchers can access a wide array of functionalized bicyclo[2.2.2]octane derivatives. The protocols and data presented here offer a technical foundation for scientists aiming to leverage this powerful reaction to construct novel molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a valuable bicyclic alcohol in medicinal chemistry and materials science. The synthesis of this target molecule predominantly relies on the robust and versatile Diels-Alder reaction to construct the core bicyclo[2.2.2]octene framework, followed by functional group manipulation. Three principal precursors, an aldehyde, a ketone, and a carboxylic acid, are explored, with detailed experimental protocols for their formation and subsequent reduction to the desired alcohol.

Core Synthetic Strategies

The synthesis of this compound is most efficiently achieved through a two-step sequence:

  • Diels-Alder Cycloaddition: The foundational bicyclo[2.2.2]octene skeleton is constructed via a [4+2] cycloaddition between 1,3-cyclohexadiene (the diene) and a suitable dienophile. The choice of dienophile determines the initial functional group at the C-2 position.

  • Reduction: The carbonyl or carboxyl functionality of the precursor is then reduced to the primary alcohol using standard reducing agents.

This guide will detail the synthesis starting from three key precursors:

  • Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde

  • Bicyclo[2.2.2]oct-5-en-2-one

  • Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Synthetic Pathways

Synthesis_Pathways cluster_0 Precursor Synthesis (Diels-Alder) cluster_1 Reduction to Target Molecule 1,3-Cyclohexadiene 1,3-Cyclohexadiene Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde 1,3-Cyclohexadiene->Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde + Acrolein Bicyclo[2.2.2]oct-5-en-2-one Bicyclo[2.2.2]oct-5-en-2-one 1,3-Cyclohexadiene->Bicyclo[2.2.2]oct-5-en-2-one + Ketene Equivalent Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid 1,3-Cyclohexadiene->Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid + Dienophile Acrolein Acrolein Ketene Equivalent Ketene Equivalent Carboxylic Acid\nDienophile Carboxylic Acid Dienophile This compound This compound Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde->this compound NaBH4 or LiAlH4 Bicyclo[2.2.2]oct-5-en-2-one->this compound NaBH4 or LiAlH4 Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid->this compound LiAlH4

Figure 1: Overview of synthetic routes to this compound.

Route 1: From Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde

This is arguably the most direct route, employing acrolein as the dienophile in the initial Diels-Alder reaction.

Experimental Protocol

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde

Diels_Alder_Aldehyde reagents 1,3-Cyclohexadiene + Acrolein conditions Toluene Heat (e.g., 110°C) Inert Atmosphere reagents->conditions product Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde conditions->product

Figure 2: Diels-Alder reaction for aldehyde precursor synthesis.

  • Materials:

    • 1,3-Cyclohexadiene

    • Acrolein (freshly distilled)

    • Toluene (anhydrous)

    • Hydroquinone (inhibitor)

  • Procedure:

    • To a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous toluene, add a small amount of hydroquinone as a polymerization inhibitor.

    • Add freshly distilled acrolein (1.1 eq) to the solution.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the cycloaddition (typically refluxing toluene, ~110°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde.

Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde to this compound

Reduction_Aldehyde aldehyde Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde reducing_agent Sodium Borohydride (NaBH4) in Methanol or Ethanol aldehyde->reducing_agent product This compound reducing_agent->product

Figure 3: Reduction of the aldehyde precursor.

  • Materials:

    • Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol or Ethanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

    • Purify the product by flash column chromatography on silica gel if necessary.

Route 1 Data Summary Reactants Reagents/Conditions Product Yield
Step 1 1,3-Cyclohexadiene, AcroleinToluene, HeatBicyclo[2.2.2]oct-5-en-2-carboxaldehydeTypically >80%
Step 2 Bicyclo[2.2.2]oct-5-en-2-carboxaldehydeNaBH₄, MethanolThis compoundTypically >90%

Route 2: From Bicyclo[2.2.2]oct-5-en-2-one

This route involves the synthesis of a ketone precursor, which is then reduced to the target secondary alcohol, which in this specific case is an isomer of the target but provides a related important scaffold. To obtain the primary alcohol, further steps would be required. However, the synthesis of the ketone is a key step in accessing a range of bicyclo[2.2.2]octane derivatives.

Experimental Protocol

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one

  • Materials:

    • 1,3-Cyclohexadiene

    • 2-Chloroacrylonitrile (ketene equivalent)

    • Aqueous potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Heat a mixture of 1,3-cyclohexadiene (1.0 eq) and 2-chloroacrylonitrile (1.1 eq) to facilitate the Diels-Alder reaction.

    • After the reaction is complete, hydrolyze the resulting adduct with aqueous potassium hydroxide in dimethyl sulfoxide to yield Bicyclo[2.2.2]oct-5-en-2-one.

    • Purify the ketone by distillation or chromatography.

Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to Bicyclo[2.2.2]oct-5-en-2-ol

  • Materials:

    • Bicyclo[2.2.2]oct-5-en-2-one

    • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄

    • Methanol or Ethanol for NaBH₄

    • Appropriate work-up reagents (e.g., water, aqueous NaOH, or acid)

  • Procedure (using LiAlH₄):

    • To a suspension of LiAlH₄ (0.5-1.0 eq) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in the same solvent dropwise.

    • Stir the mixture at 0°C for a specified time and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it with ether.

    • Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate to yield Bicyclo[2.2.2]oct-5-en-2-ol.

Route 2 Data Summary Reactants Reagents/Conditions Product Yield
Step 1 1,3-Cyclohexadiene, 2-ChloroacrylonitrileHeat, then KOH/DMSOBicyclo[2.2.2]oct-5-en-2-oneModerate to Good
Step 2 Bicyclo[2.2.2]oct-5-en-2-oneLiAlH₄, Ether/THFBicyclo[2.2.2]oct-5-en-2-olTypically >90%

Route 3: From Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

This route provides another reliable method to access the target primary alcohol. The carboxylic acid precursor can be synthesized via a Diels-Alder reaction using an appropriate dienophile or by oxidation of the corresponding aldehyde.

Experimental Protocol

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

This can be achieved through various methods, including the Diels-Alder reaction of 1,3-cyclohexadiene with acrylic acid or by the oxidation of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde.

Step 2: Reduction of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid to this compound

Reduction_Acid acid Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid reducing_agent Lithium Aluminum Hydride (LiAlH4) in THF or Ether acid->reducing_agent product This compound reducing_agent->product

Figure 4: Reduction of the carboxylic acid precursor.

  • Materials:

    • Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Water

    • Aqueous sodium hydroxide (NaOH)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a suspension of LiAlH₄ (a slight excess, e.g., 1.5-2.0 eq) in anhydrous THF.

    • Dissolve Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting granular precipitate for 15-30 minutes and then filter it off, washing the filter cake thoroughly with THF or ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify by column chromatography or distillation as needed.[1]

Route 3 Data Summary Reactants Reagents/Conditions Product Yield
Step 1 VariousDiels-Alder or OxidationBicyclo[2.2.2]oct-5-ene-2-carboxylic acidVariable
Step 2 Bicyclo[2.2.2]oct-5-ene-2-carboxylic acidLiAlH₄, THFThis compoundHigh (>90%)

Characterization of this compound

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the double bond, the bridgehead protons, the methylene bridge protons, and the protons of the hydroxymethyl group (-CH₂OH) and the proton on the carbon bearing this group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the olefinic carbons, the bridgehead carbons, the methylene carbons, and the carbon of the hydroxymethyl group.[2]

  • FTIR: The infrared spectrum will exhibit a characteristic broad absorption band for the hydroxyl group (O-H stretch) around 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations for the aliphatic and olefinic portions of the molecule. A C=C stretching absorption may also be observed around 1640 cm⁻¹.[2]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a bicyclic alcohol.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of the specific precursor and synthetic route will depend on the availability of starting materials, desired scale, and the specific stereochemical outcomes required for a particular application. The Diels-Alder reaction provides a powerful and reliable method for constructing the core bicyclic framework, and subsequent reduction of the resulting aldehyde, ketone, or carboxylic acid precursors with common hydride reagents proceeds in high yields. This guide provides the necessary foundational information for researchers and professionals to successfully synthesize this important molecular scaffold.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereochemistry of Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a bridged bicyclic alcohol with significant applications in asymmetric synthesis and as a chiral building block in drug discovery. This document details the synthesis of its enantiomerically pure precursors, the stereoselective reduction to its diastereomeric alcohol forms, and methods for their separation and characterization.

Introduction to Chirality in this compound

This compound possesses a rigid bicyclic framework that gives rise to stereoisomerism. The chirality of this molecule originates from the stereocenters at the bridgehead carbons and the carbon bearing the hydroxymethyl group. The reduction of the prochiral ketone, Bicyclo[2.2.2]oct-5-en-2-one, introduces a new stereocenter at the C2 position, leading to the formation of two diastereomers: the endo and exo isomers. Each of these diastereomers can exist as a pair of enantiomers. The precise control and understanding of the stereochemistry of this compound are critical for its application in stereoselective synthesis and the development of chiral drugs.

Synthesis of Enantiomerically Pure Bicyclo[2.2.2]oct-5-en-2-one

The synthesis of enantiomerically pure this compound begins with the preparation of its chiral ketone precursor, Bicyclo[2.2.2]oct-5-en-2-one. Several methods have been developed to obtain this precursor in high enantiomeric purity.

One established method involves the resolution of racemic Bicyclo[2.2.2]oct-5-en-2-one through the formation of diastereomeric ketals. This process is detailed in European Patent EP0053823B1.

Experimental Protocol: Resolution of Racemic Bicyclo[2.2.2]oct-5-en-2-one via Ketalization[1]
  • Ketalization: Racemic Bicyclo[2.2.2]oct-5-en-2-one is reacted with an enantiomerically pure chiral diol, such as L-(+)-tartaric acid or its esters, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene. The water formed during the reaction is removed azeotropically.

  • Diastereomer Separation: The resulting mixture of diastereomeric ketals is separated by column chromatography.

  • Hydrolysis: The separated diastereomeric ketals are then hydrolyzed under acidic conditions to yield the corresponding enantiomerically pure (+)- and (-)-Bicyclo[2.2.2]oct-5-en-2-one.

Another approach to obtaining chiral Bicyclo[2.2.2]octenones involves an intramolecular alkylation of derivatives of naturally occurring chiral molecules like carvone.

Stereoselective Reduction of Bicyclo[2.2.2]oct-5-en-2-one

The stereoselective reduction of the enantiomerically pure Bicyclo[2.2.2]oct-5-en-2-one is a critical step in obtaining the desired endo or exo diastereomers of this compound. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of this transformation.

While specific protocols for the stereoselective reduction of Bicyclo[2.2.2]oct-5-en-2-one are not extensively detailed in the readily available literature, general principles of bicyclic ketone reduction can be applied. Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the thermodynamically more stable exo-alcohol via attack from the less hindered endo face. Conversely, less sterically demanding reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may lead to mixtures of endo and exo isomers, with the ratio depending on the specific substrate and reaction conditions.

Biocatalytic reductions, for instance using genetically engineered Saccharomyces cerevisiae, have shown high stereoselectivity in the reduction of similar bicyclic ketones and represent a promising avenue for achieving high diastereomeric excess.

Separation and Characterization of Diastereomers

Following the reduction, the resulting mixture of endo and exo diastereomers of this compound can be separated using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

The stereochemical assignment of the endo and exo isomers is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons adjacent to the hydroxyl-bearing carbon (C2) and the bridgehead protons can provide definitive information about their relative spatial orientation.

Quantitative Data

Currently, specific quantitative data such as optical rotation for the enantiomerically pure endo and exo isomers of this compound is not widely reported in publicly accessible literature. The following table summarizes the type of quantitative data that is essential for the full characterization of these stereoisomers.

Property(+)-endo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol(-)-endo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol(+)-exo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol(-)-exo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Specific Rotation ([α]D) Data not availableData not availableData not availableData not available
Enantiomeric Excess (ee) >99% (target)>99% (target)>99% (target)>99% (target)
Diastereomeric Ratio (dr) N/AN/AN/AN/A
1H NMR (δ, ppm, J, Hz) Characteristic signals to be determinedCharacteristic signals to be determinedCharacteristic signals to be determinedCharacteristic signals to be determined
13C NMR (δ, ppm) Characteristic signals to be determinedCharacteristic signals to be determinedCharacteristic signals to be determinedCharacteristic signals to be determined

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows in the synthesis and characterization of the stereoisomers of this compound.

Stereoisomers racemic_ketone Racemic Bicyclo[2.2.2]oct-5-en-2-one chiral_ketone_plus (+)-Bicyclo[2.2.2]oct-5-en-2-one racemic_ketone->chiral_ketone_plus Resolution chiral_ketone_minus (-)-Bicyclo[2.2.2]oct-5-en-2-one racemic_ketone->chiral_ketone_minus Resolution endo_alcohol_plus (+)-endo-Alcohol chiral_ketone_plus->endo_alcohol_plus Stereoselective Reduction exo_alcohol_plus (+)-exo-Alcohol chiral_ketone_plus->exo_alcohol_plus Stereoselective Reduction endo_alcohol_minus (-)-endo-Alcohol chiral_ketone_minus->endo_alcohol_minus Stereoselective Reduction exo_alcohol_minus (-)-exo-Alcohol chiral_ketone_minus->exo_alcohol_minus Stereoselective Reduction

Caption: Stereochemical relationship of this compound isomers.

Synthesis_Workflow start Racemic Bicyclo[2.2.2]oct-5-en-2-one resolution Chiral Resolution (e.g., Diastereomeric Ketalization) start->resolution enantiopure_ketone Enantiomerically Pure Bicyclo[2.2.2]oct-5-en-2-one resolution->enantiopure_ketone reduction Stereoselective Reduction enantiopure_ketone->reduction diastereomers Mixture of endo/exo Diastereomers reduction->diastereomers separation Chromatographic Separation (e.g., HPLC) diastereomers->separation endo_isomer Pure endo-Isomer separation->endo_isomer exo_isomer Pure exo-Isomer separation->exo_isomer characterization Spectroscopic & Chiroptical Characterization endo_isomer->characterization exo_isomer->characterization

Caption: General workflow for synthesis and characterization.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in asymmetric synthesis and drug development. This guide has outlined the key steps in obtaining the enantiomerically and diastereomerically pure forms of this versatile chiral building block. While established methods exist for the resolution of the ketone precursor, further research is warranted to develop and document robust and highly stereoselective reduction protocols and to fully characterize the resulting alcohol diastereomers with comprehensive quantitative data. Such information will be invaluable to researchers and scientists working in the field of chiral chemistry.

Methodological & Application

Application Notes and Protocols for Bicyclo[2.2.2]oct-5-en-2-ylmethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Bicyclo[2.2.2]oct-5-en-2-ylmethanol as a monomer in polymer chemistry. The focus is on its application in synthesizing functional polymers with unique architectures and properties relevant to materials science and biomedical applications. The protocols provided are based on established methodologies for similar bicyclic monomers and are intended to serve as a starting point for further research and development.

Introduction

This compound is a functionalized bicyclic olefin monomer. The strained double bond within the bicyclo[2.2.2]octene ring system makes it a suitable candidate for Ring-Opening Metathesis Polymerization (ROMP). The presence of a primary hydroxyl group provides a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities, such as targeting ligands, drugs, or imaging agents. Polymers derived from this monomer are expected to exhibit high glass transition temperatures and good thermal stability due to the rigid bicyclic repeating units in the polymer backbone.

Applications

The unique structural features of this compound make it an attractive monomer for a variety of applications, including:

  • Drug Delivery: The hydroxyl groups can be used to attach therapeutic agents, and the polymer backbone can be designed to form nanoparticles or micelles for targeted drug delivery.

  • Biomaterials: The biocompatibility of the resulting polymers can be tailored through post-polymerization modification, making them suitable for tissue engineering scaffolds and other biomedical devices.

  • Specialty Coatings and Films: The rigidity of the bicyclic structure can impart desirable mechanical and thermal properties to coatings and films, such as high scratch resistance and thermal stability.

  • Functional Polymer Supports: The polymer can be used as a solid support for catalysts or reagents in organic synthesis.

Polymerization Methodology: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is the most effective method for the polymerization of strained cyclic olefins like this compound. This living polymerization technique allows for excellent control over polymer molecular weight and dispersity. Grubbs' catalysts are commonly employed for this purpose.

Proposed Reaction Scheme

ROMP_Scheme cluster_monomer cluster_catalyst cluster_polymer Monomer This compound Polymer Poly(this compound) Monomer->Polymer ROMP Catalyst Grubbs' Catalyst (e.g., G3) Monomer_struct Monomer_struct Polymer_struct [-CH=CH-(C8H12-CH2OH)-]n Monomer_struct->Polymer_struct ROMP, [Ru] catalyst Catalyst_struct Catalyst_struct

Caption: Proposed ROMP of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification Catalyst_Sol Catalyst Solution Preparation Monomer_Prep->Catalyst_Sol Polymerization Initiate Polymerization Catalyst_Sol->Polymerization Termination Terminate Reaction Polymerization->Termination Precipitation Precipitate Polymer Termination->Precipitation Drying Dry Polymer Precipitation->Drying GPC GPC Analysis (Mn, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR TGA_DSC Thermal Analysis (Tg, Td) Drying->TGA_DSC

Caption: General experimental workflow for ROMP.

Experimental Protocols

Materials
  • This compound (Monomer)

  • Grubbs' 3rd Generation Catalyst (G3)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Ethyl vinyl ether

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Protocol: Ring-Opening Metathesis Polymerization (ROMP)
  • Monomer Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Store under an inert atmosphere.

  • Catalyst Solution Preparation: In a glovebox, prepare a stock solution of Grubbs' 3rd Generation catalyst in anhydrous DCM (e.g., 1 mg/mL).

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of the purified monomer in anhydrous DCM to achieve the target monomer concentration (e.g., 0.5 M).

    • Calculate the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (M/C). This ratio will determine the target degree of polymerization and thus the molecular weight of the polymer.

    • Inject the catalyst solution into the vigorously stirring monomer solution.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the increase in viscosity of the solution. Reaction times can vary from 30 minutes to several hours depending on the M/C ratio.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.

  • Polymer Isolation:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at 40 °C until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical but expected data for polymers synthesized from this compound using ROMP with varying monomer-to-catalyst ratios.

Sample IDMonomer/Catalyst Ratio (M/C)Mn (kDa) (GPC)PDI (GPC)Tg (°C) (DSC)Td (°C) (TGA, 5% wt loss)
P-BCM-5050:16.91.15135380
P-BCM-100100:113.81.18142385
P-BCM-200200:127.61.21148390
  • Mn: Number-average molecular weight

  • PDI: Polydispersity index (Mw/Mn)

  • Tg: Glass transition temperature

  • Td: Decomposition temperature

Post-Polymerization Modification

The pendant hydroxyl groups on the poly(this compound) backbone are readily available for further chemical transformations.

Logical Relationship for Post-Polymerization Modification

post_polymerization_modification cluster_reactions Modification Reactions cluster_products Functionalized Polymers Polymer Poly(this compound) (Backbone with -CH2OH groups) Esterification Esterification (e.g., with drug-acid chloride) Polymer->Esterification Etherification Etherification (e.g., Williamson ether synthesis) Polymer->Etherification Urethane Urethane Formation (e.g., with isocyanate-functionalized molecule) Polymer->Urethane Drug_Conjugate Polymer-Drug Conjugate Esterification->Drug_Conjugate Targeted_Polymer Targeting Ligand-Functionalized Polymer Etherification->Targeted_Polymer Hydrophilic_Polymer PEGylated Polymer Urethane->Hydrophilic_Polymer

Caption: Pathways for functionalizing the polymer.

Protocol: Esterification with a Carboxylic Acid (General Procedure)
  • Polymer Solution: Dissolve poly(this compound) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Reagent Addition: Add the carboxylic acid to be conjugated (e.g., a drug molecule with a carboxylic acid group), a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.

  • Work-up and Purification:

    • Remove the urea byproduct (from DCC) by filtration.

    • Precipitate the functionalized polymer in a non-solvent (e.g., methanol or diethyl ether).

    • Wash the polymer extensively to remove unreacted reagents.

    • Dry the functionalized polymer under vacuum.

Conclusion

This compound holds significant promise as a functional monomer for the synthesis of advanced polymers. The combination of a rigid bicyclic backbone and a versatile hydroxyl functional group allows for the creation of materials with tailored properties for a wide range of applications in drug development, biomaterials science, and specialty polymer engineering. The provided protocols offer a solid foundation for researchers to explore the potential of this monomer in their respective fields. Further research is encouraged to fully elucidate the structure-property relationships of polymers derived from this unique building block.

Application Notes and Protocols for the Polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative experimental protocol for the polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol. This monomer offers a unique combination of a rigid bicyclic backbone and a pendant hydroxyl group, making its corresponding polymer a promising candidate for various applications, including advanced materials and biomedical uses such as drug delivery.

Introduction

This compound is a functionalized cycloalkene monomer. The bicyclo[2.2.2]octene moiety provides rigidity and thermal stability to the polymer backbone. The presence of a primary alcohol functional group allows for post-polymerization modification, enabling the attachment of therapeutic agents, targeting ligands, or other functional molecules. Ring-Opening Metathesis Polymerization (ROMP) is the most suitable method for the polymerization of this monomer, as it is a powerful technique for polymerizing strained cyclic olefins with excellent functional group tolerance.

Polymers derived from this compound are expected to exhibit unique properties such as high glass transition temperatures and potential for creating well-defined nanostructures. These characteristics make them attractive for applications in drug delivery, where the polymer can act as a scaffold for carrying and releasing therapeutic payloads.

Experimental Protocols

This section details a representative protocol for the Ring-Opening Metathesis Polymerization (ROMP) of this compound using a Grubbs-type catalyst.

Materials:

  • This compound (monomer)

  • Grubbs' third-generation catalyst (G3)

  • Anhydrous and deoxygenated dichloromethane (DCM)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous DCM. A typical concentration is 0.5 M.

    • Prepare a stock solution of Grubbs' third-generation catalyst (G3) in anhydrous DCM. A typical concentration is 1-5 mg/mL.

  • Polymerization Reaction:

    • In a dried Schlenk flask under an argon atmosphere, add the desired volume of the monomer solution.

    • Using a syringe, rapidly inject the calculated volume of the G3 catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Termination and Precipitation:

    • After the desired reaction time, terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents with respect to the catalyst).

    • Stir the solution for an additional 20-30 minutes to ensure complete termination.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure, including the disappearance of the monomer's olefinic protons and the appearance of the polymer backbone's olefinic protons.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Quantitative Data

The following table summarizes representative, hypothetical quantitative data for the ROMP of this compound. Actual results will vary depending on the specific reaction conditions.

Monomer:Catalyst RatioReaction Time (h)Mn ( g/mol ) (Hypothetical)PDI (Hypothetical)
100:1215,0001.15
250:1235,0001.20
500:1468,0001.25

Visualizations

experimental_workflow Experimental Workflow for ROMP cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_characterization Characterization prep_monomer Prepare Monomer Solution (this compound in DCM) initiation Initiate Polymerization (Add catalyst to monomer solution) prep_monomer->initiation prep_catalyst Prepare Catalyst Solution (Grubbs' G3 in DCM) prep_catalyst->initiation propagation Allow Reaction to Proceed (Room Temperature, 1-4h) initiation->propagation termination Terminate Reaction (Add Ethyl Vinyl Ether) propagation->termination precipitation Precipitate Polymer (in cold Methanol) termination->precipitation isolation Isolate and Dry Polymer precipitation->isolation nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr gpc Gel Permeation Chromatography (Mn, Mw, PDI) isolation->gpc

Caption: Workflow for the ROMP of this compound.

drug_delivery_pathway Conceptual Drug Delivery Application cluster_synthesis Synthesis & Functionalization cluster_delivery Systemic Delivery & Targeting cluster_release Cellular Uptake & Drug Release polymer Poly(this compound) functionalization Post-polymerization Modification (Attachment of Drug & Targeting Ligand) polymer->functionalization drug_conjugate Polymer-Drug Conjugate functionalization->drug_conjugate administration Administration (e.g., Intravenous) drug_conjugate->administration circulation Systemic Circulation administration->circulation targeting Target Cell Recognition (via Targeting Ligand) circulation->targeting internalization Endocytosis targeting->internalization release Drug Release (e.g., pH or enzyme-triggered) internalization->release action Therapeutic Action release->action

Caption: Conceptual pathway for a drug delivery system.

Application Notes and Protocols: Bicyclo[2.2.2]oct-5-en-2-ylmethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane framework is recognized as a "privileged structure" in medicinal chemistry due to its rigid, three-dimensional conformation. This unique topology allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for the design of novel therapeutic agents. Bicyclo[2.2.2]oct-5-en-2-ylmethanol, with its reactive hydroxyl group and unsaturated bicyclic core, serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Its rigid structure can act as a bioisostere for a para-substituted phenyl ring, offering potential improvements in physicochemical properties such as solubility and metabolic stability.

This document provides an overview of the applications of this compound in medicinal chemistry, including its role as a key building block for antiviral and anticancer agents, and in the development of compounds targeting the central nervous system. Detailed protocols for the synthesis of its precursors and derivatives, along with methods for their biological evaluation, are also presented.

Key Applications in Medicinal Chemistry

The Bicyclo[2.2.2]octane scaffold has been incorporated into a range of medicinally relevant compounds. While direct applications of this compound are not extensively documented in publicly available literature, its derivatives and closely related analogs have shown promise in several therapeutic areas.

Antiviral Agents

The rigid bicyclic framework can be used to mimic the conformation of natural nucleosides, leading to the development of carbocyclic nucleoside analogs with antiviral activity. For instance, derivatives of the bicyclo[2.2.2]octane system have been investigated as potential inhibitors of viral replication.

A notable application of a related scaffold is in the development of non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. A study on fused bicyclo[2.2.2]octenes demonstrated that this rigid core could serve as a starting point for designing such inhibitors. One of the most promising compounds from this study, compound 11a , exhibited an IC50 of 102.2 μM.[1]

Anticancer Agents

The bicyclo[2.2.2]octane scaffold has been explored for the development of novel anticancer agents. Its rigid nature allows for the precise positioning of pharmacophores that can interact with biological targets such as enzymes and receptors involved in cancer progression. For example, spiro-bicyclo[2.2.2]octane derivatives have been synthesized as paclitaxel mimetics and evaluated for their toxicity in breast cancer cell lines.[2]

A theoretical study also suggested that bicyclo derivatives could act as good anticancer agents by modulating the expression of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[3]

Central Nervous System (CNS) Agents

Derivatives of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide have been synthesized and shown to possess anxiolytic or antidepressive properties, indicating the potential of this scaffold in developing CNS-active drugs.[4]

Cooling Agents

A patent application has described the use of substituted 1/7-isopropyl-4/5-methyl-bicyclo[2.2.2]oct-5-ene derivatives, including those with a hydroxymethyl group, as cooling agents with properties similar to menthol but without the associated odor and taste.[5]

Quantitative Data

While specific quantitative data for derivatives of this compound are limited in the reviewed literature, the following table summarizes the activity of a closely related bicyclo[2.2.2]octene derivative.

Compound IDTargetAssayActivity (IC50)Reference
11a (a fused bicyclo[2.2.2]octene)SARS-CoV-2 3CLproInhibition Assay102.2 μM[1]

Experimental Protocols

Synthesis of Bicyclo[2.2.2]oct-5-en-2-one (A Precursor to this compound)

The ketone precursor is a key intermediate for the synthesis of this compound. A common method for its synthesis is the Diels-Alder reaction.

Reaction:

  • Reactants: 1,3-Cyclohexadiene and Acryloyl Chloride

  • Step 1 (Diels-Alder Cycloaddition): 1,3-Cyclohexadiene reacts with acryloyl chloride to form the Diels-Alder adduct.

  • Step 2 (Hydrolysis): The resulting acid chloride is hydrolyzed to the corresponding carboxylic acid.

  • Step 3 (Curtius Rearrangement or similar): The carboxylic acid can be converted to the ketone through various methods, such as a Curtius rearrangement followed by hydrolysis of the resulting isocyanate.

A more direct, one-pot synthesis has also been described:

  • Reactants: A cyclic or acyclic ketone and a cyclic enone.

  • Conditions: The reactants are heated in the presence of a strong acid (e.g., trifluoromethanesulfonic acid) in a suitable solvent like dichloromethane. This proceeds via a tandem intermolecular Michael addition and intramolecular aldol condensation.[6]

Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound

Reaction:

  • Reactant: Bicyclo[2.2.2]oct-5-en-2-one

  • Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).

  • Solvent: A protic solvent such as methanol or ethanol for NaBH₄, or an aprotic ether solvent like diethyl ether or tetrahydrofuran for LiAlH₄.

  • Procedure:

    • Dissolve Bicyclo[2.2.2]oct-5-en-2-one in the appropriate solvent and cool the solution in an ice bath.

    • Slowly add the reducing agent to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with water (for LiAlH₄) or a dilute acid (for NaBH₄).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be readily derivatized to introduce various functionalities for structure-activity relationship (SAR) studies.

Example: Esterification

  • Reactants: this compound and a carboxylic acid or acid chloride.

  • Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) for esterification with a carboxylic acid, or a base (e.g., pyridine or triethylamine) for acylation with an acid chloride.

  • Procedure (using an acid chloride):

    • Dissolve this compound and the base in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath.

    • Add the acid chloride dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Biological Assay Protocol: In vitro SARS-CoV-2 3CLpro Inhibition Assay

This protocol is adapted from a study on related bicyclic compounds and can be used to evaluate the inhibitory activity of new derivatives.[1]

  • Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Add the assay buffer, 3CLpro enzyme, and the test compound (or DMSO as a control) to a 96-well plate.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Synthesis_Pathway 1,3-Cyclohexadiene 1,3-Cyclohexadiene Bicyclo[2.2.2]oct-5-en-2-one Bicyclo[2.2.2]oct-5-en-2-one 1,3-Cyclohexadiene->Bicyclo[2.2.2]oct-5-en-2-one Diels-Alder Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Bicyclo[2.2.2]oct-5-en-2-one This compound This compound Bicyclo[2.2.2]oct-5-en-2-one->this compound Reduction (e.g., NaBH4) Bioactive Derivatives Bioactive Derivatives This compound->Bioactive Derivatives Derivatization

Caption: Synthetic pathway to this compound and its derivatives.

Bioisosterism cluster_0 Bioisosteric Replacement cluster_1 Potential Improvements Phenyl_Ring para-Substituted Phenyl Ring Bicyclo_Scaffold Bicyclo[2.2.2]octane Scaffold Phenyl_Ring->Bicyclo_Scaffold Replaced by Improved_Properties Improved Solubility Metabolic Stability 3D Conformation Bicyclo_Scaffold->Improved_Properties Leads to

Caption: Bioisosteric relationship between a phenyl ring and the bicyclo[2.2.2]octane scaffold.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Bicyclo-derivatives Start->Compound_Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Compound_Synthesis->Purification_Characterization Primary_Screening In vitro Biological Screening (e.g., Enzyme Assay) Purification_Characterization->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for the discovery of bioactive bicyclo[2.2.2]octane derivatives.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from Bicyclo[2.2.2]oct-5-en-2-ylmethanol. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it a valuable building block in medicinal chemistry, offering precise spatial arrangement of functional groups. The intermediates described herein are precursors to carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.

Introduction

The bicyclo[2.2.2]octane moiety is a recognized bioisostere for phenyl rings and other cyclic systems in drug design. Its rigid framework can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This compound is a versatile starting material that can be readily functionalized to introduce pharmacophoric elements. This document outlines the synthesis of two key intermediates: Bicyclo[2.2.2]oct-5-en-2-one and a purine-coupled carbocyclic nucleoside analogue .

Key Synthetic Transformations

The primary synthetic routes involve the oxidation of the primary alcohol of this compound to a ketone, followed by further functionalization, such as the introduction of a nucleobase via a Mitsunobu reaction.

Experimental Workflow

G A This compound B Oxidation (Dess-Martin Periodinane) A->B Step 1 D Mitsunobu Reaction (Adenine, DIAD, PPh3) A->D Step 2 C Bicyclo[2.2.2]oct-5-en-2-one B->C F Further Derivatization C->F E Carbocyclic Nucleoside Analogue D->E E->F

Caption: Synthetic pathways from this compound.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps.

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)
1Bicyclo[2.2.2]oct-5-en-2-oneDess-Martin PeriodinaneCH₂Cl₂225~95
2Carbocyclic Nucleoside AnalogueAdenine, DIAD, PPh₃THF122560-70

Experimental Protocols

Step 1: Oxidation of this compound to Bicyclo[2.2.2]oct-5-en-2-one

This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation of the primary alcohol to the corresponding ketone.[1][2]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Bicyclo[2.2.2]oct-5-en-2-one as a white solid.

Expected Yield: Approximately 95%.

Step 2: Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction

This protocol describes the coupling of this compound with a nucleobase (e.g., adenine) using the Mitsunobu reaction.[3]

Materials:

  • This compound

  • Adenine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of adenine (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the carbocyclic nucleoside analogue.

Expected Yield: 60-70%.

Application in Drug Discovery: Antiviral Activity

Carbocyclic nucleoside analogues synthesized from these intermediates are known to exhibit significant antiviral activity. Their mechanism of action typically involves the inhibition of viral polymerases.[4][5]

Mechanism of Action: Viral Polymerase Inhibition

The carbocyclic nucleoside analogue is taken up by the host cell and is subsequently phosphorylated by cellular kinases to its triphosphate form. This triphosphate analogue then acts as a competitive inhibitor of the viral DNA or RNA polymerase, leading to chain termination upon incorporation into the growing viral nucleic acid strand.[2][4]

Viral Polymerase Inhibition Pathway

G cluster_cell Host Cell cluster_virus Viral Replication A Carbocyclic Nucleoside Analogue B Cellular Kinases A->B Phosphorylation C Analogue-Triphosphate B->C D Viral Polymerase C->D Competitive Inhibition E Viral Nucleic Acid Synthesis C->E Incorporation D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

Caption: Mechanism of action of carbocyclic nucleoside analogues.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes provide a reliable foundation for the preparation of carbocyclic nucleoside analogues, which are promising candidates for the development of novel antiviral therapies. The rigid bicyclic scaffold offers unique opportunities for creating structurally diverse and biologically active molecules.

References

Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework, a rigid and sterically defined three-dimensional structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of Bicyclo[2.2.2]oct-5-en-2-ylmethanol and its derivatives in the development of novel bioactive molecules, with a focus on their applications as antiprotozoal and antiviral agents.

Introduction

The bicyclo[2.2.2]octene ring system provides a robust and synthetically accessible core for the design of new therapeutic agents. The inherent rigidity of this scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Furthermore, the defined stereochemistry of the bicyclo[2.2.2]octane core allows for the exploration of structure-activity relationships (SAR) in a controlled manner. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including infectious diseases and virology.

Data Presentation: Bioactivity of Bicyclo[2.2.2]octane Derivatives

The following table summarizes the in vitro bioactivity of various derivatives based on the bicyclo[2.2.2]octane scaffold.

Compound IDTarget Organism/EnzymeAssay TypeActivity (IC₅₀)Reference
1 Trypanosoma brucei rhodesiense (STIB 900)Microplate Assay< 0.3 µM[1]
2 Plasmodium falciparum (K1 strain)Microplate Assay0.23 - 0.72 µM[1]
3 Plasmodium falciparum (sensitive strain)Microplate Assay0.08 - 0.15 µM[1]
4 SARS-CoV-2 3CLproFRET-based Inhibition Assay102.2 µM

Experimental Protocols

Synthesis of this compound

The synthesis of the scaffold this compound can be achieved in a two-step process starting from 1,3-cyclohexadiene and acrolein via a Diels-Alder reaction to form the intermediate Bicyclo[2.2.2]oct-5-en-2-one, followed by reduction.

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one (Diels-Alder Reaction)

  • Materials: 1,3-Cyclohexadiene, Acrolein, Diethyl ether (anhydrous), Hydroquinone (inhibitor), Anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexadiene (1.0 eq) in anhydrous diethyl ether.

    • Add a catalytic amount of hydroquinone to inhibit polymerization of acrolein.

    • Slowly add freshly distilled acrolein (1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude Bicyclo[2.2.2]oct-5-en-2-one by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound

  • Materials: Bicyclo[2.2.2]oct-5-en-2-one, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, 1M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to afford this compound. The product can be further purified by column chromatography if necessary.

In Vitro Antiprotozoal Assays

1. Assay for Trypanosoma brucei rhodesiense

  • Materials: T. b. rhodesiense (e.g., STIB 900 strain), MEM medium with 25 mM HEPES, 2-mercaptoethanol, 10% horse serum, test compounds, resazurin, 96-well microplates.

  • Procedure:

    • Culture T. b. rhodesiense in MEM medium supplemented with 25 mM HEPES, 2-mercaptoethanol, and 10% heat-inactivated horse serum.

    • Serially dilute the test compounds in the culture medium in a 96-well microplate.

    • Add a suspension of trypanosomes (e.g., 2 x 10⁴ cells/mL) to each well.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add resazurin solution to each well and incubate for another 2-4 hours.

    • Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

    • Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

2. Assay for Plasmodium falciparum

  • Materials: Chloroquine-resistant P. falciparum (e.g., K1 strain), human red blood cells (O+), RPMI-1640 medium, Albumax I, hypoxanthine, test compounds, SYBR Green I lysis buffer, 96-well microplates.

  • Procedure:

    • Maintain a continuous culture of P. falciparum in human red blood cells in RPMI-1640 medium supplemented with Albumax I and hypoxanthine.

    • Synchronize the parasite culture to the ring stage.

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add the synchronized parasite culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.

    • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.

    • Incubate in the dark for 1 hour at room temperature.

    • Measure the fluorescence (excitation 485 nm, emission 530 nm) using a microplate reader.

    • Determine the IC₅₀ values from the dose-response curves.

In Vitro Antiviral Assay: SARS-CoV-2 3CLpro Inhibition
  • Materials: Recombinant SARS-CoV-2 3CLpro, FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), test compounds, 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer in a 384-well plate.

    • Add the SARS-CoV-2 3CLpro enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence (e.g., excitation 340 nm, emission 490 nm) over time using a microplate reader in kinetic mode.

    • The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Diels-Alder Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 1,3-Cyclohexadiene 1,3-Cyclohexadiene Reaction Diels-Alder Cycloaddition 1,3-Cyclohexadiene->Reaction Acrolein Acrolein Acrolein->Reaction Ketone Bicyclo[2.2.2]oct-5-en-2-one Reaction->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Methanol This compound Reduction->Methanol

Caption: Synthetic workflow for this compound.

Antiprotozoal_Screening_Workflow Start Start with Bicyclo[2.2.2]octane Derivative Library Assay_Tb In vitro assay against Trypanosoma brucei rhodesiense Start->Assay_Tb Assay_Pf In vitro assay against Plasmodium falciparum Start->Assay_Pf Data_Analysis Determine IC50 values Assay_Tb->Data_Analysis Assay_Pf->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for antiprotozoal activity screening.

SARS_CoV_2_3CLpro_Inhibition Polyprotein Viral Polyprotein (pp1a/pp1ab) Cleavage Proteolytic Cleavage Polyprotein->Cleavage 3CLpro SARS-CoV-2 3CLpro 3CLpro->Cleavage Functional_Proteins Functional Viral Proteins Cleavage->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication Inhibitor Bicyclo[2.2.2]octene Derivative Inhibitor->3CLpro Inhibits

Caption: Mechanism of SARS-CoV-2 3CLpro inhibition.

References

Application Notes and Protocols for the Functionalization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of Bicyclo[2.2.2]oct-5-en-2-ylmethanol. This versatile building block, featuring a rigid bicyclic scaffold and a reactive hydroxyl group, is a valuable starting material for the synthesis of novel compounds in drug discovery and materials science. The following protocols detail procedures for esterification, etherification, oxidation, and conversion to halides, enabling the synthesis of a diverse range of derivatives.

I. Chemical Transformations of this compound

The primary hydroxyl group of this compound can be readily transformed into various functional groups using standard organic synthesis methodologies. Below is a summary of key transformations and expected outcomes.

Functionalization_Pathways cluster_reactions Functionalization Reactions cluster_products Products start This compound ester Esterification (e.g., Acyl Chloride, Pyridine) start->ester Acyl Halide, Base ether Etherification (e.g., NaH, Alkyl Halide) start->ether Base, Alkyl Halide aldehyde Oxidation (e.g., Swern Oxidation) start->aldehyde Oxidizing Agent halide Halogenation (e.g., Appel Reaction) start->halide Halogenating Agent ester_prod Bicyclo[2.2.2]oct-5-en-2-ylmethyl Ester ester->ester_prod ether_prod Bicyclo[2.2.2]oct-5-en-2-ylmethyl Ether ether->ether_prod aldehyde_prod Bicyclo[2.2.2]oct-5-en-2-carbaldehyde aldehyde->aldehyde_prod halide_prod 2-(Halomethyl)bicyclo[2.2.2]oct-5-ene halide->halide_prod

Caption: Reaction pathways for the functionalization of this compound.

II. Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound based on general protocols for primary alcohols. Yields are estimates and may vary depending on the specific substrate and reaction scale.

Table 1: Summary of Functionalization Reactions

Reaction TypeReagentsSolventTemperature (°C)Typical Yield (%)
Esterification Acetyl chloride, PyridineDichloromethane0 to rt85-95
Etherification Sodium hydride, Methyl iodideTetrahydrofuran0 to rt70-85
Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane-78 to rt80-90
Halogenation Carbon tetrachloride, TriphenylphosphineAcetonitrileReflux75-90

Table 2: Spectroscopic Data of Representative Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
Bicyclo[2.2.2]oct-5-en-2-ylmethyl Acetate ~6.2-6.0 (m, 2H, vinyl), ~4.0-3.8 (m, 2H, CH2O), ~2.05 (s, 3H, COCH3), ~2.6-0.8 (m, 9H, bicyclic protons)~171 (C=O), ~135-132 (vinyl C), ~68 (CH2O), ~35-25 (bicyclic C), ~21 (COCH3)~3050, 2940, 1740 (C=O), 1240 (C-O)
2-(Methoxymethyl)bicyclo[2.2.2]oct-5-ene ~6.2-6.0 (m, 2H, vinyl), ~3.4-3.2 (m, 2H, CH2O), ~3.35 (s, 3H, OCH3), ~2.6-0.8 (m, 9H, bicyclic protons)~135-132 (vinyl C), ~75 (CH2O), ~59 (OCH3), ~35-25 (bicyclic C)~3050, 2930, 1110 (C-O)
Bicyclo[2.2.2]oct-5-en-2-carbaldehyde ~9.6 (d, 1H, CHO), ~6.3-6.1 (m, 2H, vinyl), ~2.8-1.0 (m, 9H, bicyclic protons)~204 (CHO), ~136-133 (vinyl C), ~50-25 (bicyclic C)~3050, 2940, 2720, 1725 (C=O)
2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene ~6.2-6.0 (m, 2H, vinyl), ~3.6-3.4 (m, 2H, CH2Cl), ~2.7-0.9 (m, 9H, bicyclic protons)~135-132 (vinyl C), ~48 (CH2Cl), ~35-25 (bicyclic C)~3050, 2940, 720 (C-Cl)

Note: The spectroscopic data provided are estimates based on analogous structures and may require experimental verification for precise values.

III. Experimental Protocols

A. Esterification: Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethyl Acetate

This protocol describes the esterification of the primary hydroxyl group using an acyl chloride in the presence of a base.

Esterification_Workflow start Start dissolve Dissolve this compound and Pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acetyl Chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Aqueous workup react->workup purify Purify by column chromatography workup->purify end Bicyclo[2.2.2]oct-5-en-2-ylmethyl Acetate purify->end

Caption: Workflow for the esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and pyridine in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

B. Etherification (Williamson Ether Synthesis): Synthesis of 2-(Methoxymethyl)bicyclo[2.2.2]oct-5-ene

This protocol details the formation of an ether via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Etherification_Workflow start Start suspend_nah Suspend NaH in anhydrous THF start->suspend_nah cool Cool to 0 °C suspend_nah->cool add_alcohol Add this compound solution cool->add_alcohol stir_deprotonation Stir for 30 min at 0 °C add_alcohol->stir_deprotonation add_alkyl_halide Add Methyl Iodide stir_deprotonation->add_alkyl_halide react Stir at room temperature add_alkyl_halide->react workup Aqueous workup react->workup purify Purify by column chromatography workup->purify end 2-(Methoxymethyl)bicyclo[2.2.2]oct-5-ene purify->end

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH4Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C. Oxidation (Swern Oxidation): Synthesis of Bicyclo[2.2.2]oct-5-en-2-carbaldehyde

This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde using Swern oxidation conditions.

Swern_Oxidation_Workflow start Start prep_reagent Prepare Swern reagent: Oxalyl Chloride and DMSO in DCM at -78 °C start->prep_reagent add_alcohol Add this compound solution prep_reagent->add_alcohol stir_activation Stir for 30 min at -78 °C add_alcohol->stir_activation add_base Add Triethylamine stir_activation->add_base warm_and_react Warm to room temperature and stir add_base->warm_and_react workup Aqueous workup warm_and_react->workup purify Purify by column chromatography workup->purify end Bicyclo[2.2.2]oct-5-en-2-carbaldehyde purify->end

Caption: Workflow for the Swern oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO, 3.0 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare the Swern reagent by slowly adding oxalyl chloride to a solution of DMSO in anhydrous DCM at -78 °C (dry ice/acetone bath).

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of this compound in anhydrous DCM to the Swern reagent.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine dropwise to the mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude aldehyde by flash column chromatography.

D. Conversion to Halide (Appel Reaction): Synthesis of 2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene

This protocol outlines the conversion of the primary alcohol to the corresponding alkyl chloride using the Appel reaction.

Appel_Reaction_Workflow start Start dissolve Dissolve this compound and Triphenylphosphine in Acetonitrile start->dissolve add_ccl4 Add Carbon Tetrachloride dissolve->add_ccl4 reflux Heat to reflux add_ccl4->reflux monitor Monitor by TLC reflux->monitor cool_and_filter Cool and filter to remove triphenylphosphine oxide monitor->cool_and_filter concentrate Concentrate the filtrate cool_and_filter->concentrate purify Purify by column chromatography or distillation concentrate->purify end 2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene purify->end

Caption: Workflow for the Appel reaction to synthesize 2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh3, 1.2 eq)

  • Carbon tetrachloride (CCl4, 1.5 eq)

  • Acetonitrile, anhydrous

  • Hexane

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound and triphenylphosphine in anhydrous acetonitrile.

  • Add carbon tetrachloride to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate.

  • Filter the mixture, washing the solid with cold hexane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure alkyl chloride.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, paying special attention to the hazards of reagents like sodium hydride (flammable solid), oxalyl chloride (corrosive and toxic), and carbon tetrachloride (toxic and ozone-depleting).

  • Quenching of reactive reagents like sodium hydride should be done slowly and carefully.

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of Bicyclo[2.2.2]oct-5-en-2-ylmethanol and its derivatives. This class of polymers holds significant potential in various applications, including drug delivery, biomaterials, and advanced materials science, owing to the unique properties imparted by the rigid bicyclic backbone and the functionalizable hydroxyl group.

Introduction to ROMP of Bicyclic Monomers

Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique for cyclic olefins, driven by the relief of ring strain. Bicyclo[2.2.2]octene derivatives are suitable monomers for ROMP, yielding polymers with interesting architectures and functionalities. The presence of a hydroxymethyl group on the bicyclo[2.2.2]octene scaffold allows for further chemical modification of the resulting polymer, making it an attractive platform for creating functional materials.

The choice of catalyst is crucial for a successful ROMP reaction. Ruthenium-based catalysts, particularly Grubbs' second and third-generation catalysts, are widely used due to their high tolerance to various functional groups and their ability to promote living polymerization, which allows for control over the polymer's molecular weight and architecture.

Key Experimental Parameters and Data

The following table summarizes typical experimental parameters and resulting polymer characteristics for the ROMP of functionalized bicyclic monomers, analogous to this compound. This data is compiled from studies on structurally similar norbornene and other bicyclic derivatives and should be used as a guideline for optimization.

MonomerCatalyst (mol%)SolventTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)
Exo-5-hydroxymethyl-bicyclo[2.2.1]hept-2-eneGrubbs' 2nd Gen. (1)CH₂Cl₂25235.01.15
Endo-5-hydroxymethyl-bicyclo[2.2.1]hept-2-eneGrubbs' 3rd Gen. (0.5)Toluene50152.01.08
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acidGrubbs' 2nd Gen. (2)CH₂Cl₂25428.01.20
N-functionalized bicyclo[2.2.1]heptene derivativeGrubbs' 3rd Gen. (1)CH₂Cl₂250.545.01.10

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Data is illustrative and based on analogous systems.

Experimental Protocols

The following are detailed protocols for the synthesis of the monomer and its subsequent polymerization via ROMP.

Monomer Synthesis: this compound

This protocol describes a typical Diels-Alder reaction to synthesize the bicyclo[2.2.2]octene backbone followed by reduction to the alcohol.

Materials:

  • 1,3-Cyclohexadiene

  • Acrolein

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • In a sealed reaction vessel, combine 1,3-cyclohexadiene (1.2 equivalents) and acrolein (1 equivalent) in toluene.

  • Heat the mixture at 150-180 °C for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude bicyclo[2.2.2]oct-5-en-2-carbaldehyde.

  • Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound. The product may be purified further by column chromatography on silica gel.

Ring-Opening Metathesis Polymerization (ROMP)

This protocol provides a general procedure for the ROMP of this compound using a Grubbs' catalyst.

Materials:

  • This compound (monomer)

  • Grubbs' second or third-generation catalyst

  • Anhydrous, degassed dichloromethane (CH₂Cl₂) or toluene

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of this compound in anhydrous, degassed CH₂Cl₂. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.

  • In a separate vial, prepare a stock solution of the Grubbs' catalyst in anhydrous, degassed CH₂Cl₂. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer (e.g., a 100:1 ratio for a target degree of polymerization of 100).

  • Rapidly inject the required volume of the catalyst solution into the vigorously stirred monomer solution.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (typically 30 minutes to 4 hours). Monitor the polymerization by observing the increase in viscosity of the solution.

  • To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure and determine the cis/trans-vinylene content.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups in the polymer.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

Visualizations

Experimental Workflow for ROMP

ROMP_Workflow Monomer Monomer Synthesis (this compound) Purification1 Purification Monomer->Purification1 Polymerization ROMP (Grubbs' Catalyst) Purification1->Polymerization Quenching Quenching (Ethyl Vinyl Ether) Polymerization->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Polymer Purified Polymer Precipitation->Polymer Characterization Characterization (NMR, GPC, etc.) Polymer->Characterization

Caption: General workflow for the synthesis and polymerization of this compound via ROMP.

Logical Relationship of ROMP Components

ROMP_Components cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Analysis Monomer Bicyclic Monomer (e.g., this compound) Polymerization Ring-Opening Metathesis Polymerization Monomer->Polymerization Catalyst Grubbs' Catalyst (e.g., 2nd or 3rd Gen.) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) Solvent->Polymerization Temperature Temperature (e.g., 25-50 °C) Temperature->Polymerization Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Atmosphere->Polymerization Polymer Functional Polymer Polymerization->Polymer Analysis Characterization (Mn, PDI, Structure) Polymer->Analysis

Caption: Key components and their relationships in the ROMP of functionalized bicyclic monomers.

Application Notes and Protocols: Derivatization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a versatile bicyclic alcohol. The rigid and structurally unique bicyclo[2.2.2]octene framework serves as a valuable scaffold in medicinal chemistry, materials science, and asymmetric catalysis. The derivatization of the primary hydroxyl group allows for the introduction of various functional groups, enabling the synthesis of compounds with tailored properties for specific applications.

Overview of Derivatization Strategies

The primary alcohol functionality of this compound is amenable to a range of chemical transformations, including oxidation, esterification, and etherification. These derivatizations are key to unlocking the potential of this scaffold for various applications.

Derivatization_Strategies BCM This compound Oxidation Oxidation BCM->Oxidation [O] Esterification Esterification BCM->Esterification RCOCl or (RCO)2O Etherification Etherification BCM->Etherification RX, Base Aldehyde Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde Oxidation->Aldehyde Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers

Applications of this compound Derivatives

Derivatives of this compound have shown promise in several fields:

  • Medicinal Chemistry: The rigid bicyclic core can serve as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties of drug candidates. Ester derivatives, in particular, have been investigated as calcium channel blockers.[1][2]

  • Asymmetric Catalysis: Chiral derivatives of the bicyclo[2.2.2]octane skeleton are effective ligands in transition metal-catalyzed asymmetric reactions, leading to high enantioselectivity.[3][4]

  • Polymer Science: Acrylate and methacrylate esters of bicyclic alcohols can be used as monomers to synthesize polymers with high glass transition temperatures and tailored refractive indices.

Experimental Protocols

Oxidation to Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The Swern oxidation is a mild and efficient method for this purpose, compatible with the olefin functionality in the molecule.[5]

Protocol: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification DMSO_prep Dissolve DMSO in CH2Cl2 Oxalyl_prep Add Oxalyl Chloride (-78 °C) DMSO_prep->Oxalyl_prep Slowly Alcohol_add Add this compound in CH2Cl2 (-78 °C) Oxalyl_prep->Alcohol_add Stir_1 Stir for 30 min (-78 °C) Alcohol_add->Stir_1 Base_add Add Triethylamine (-78 °C) Stir_1->Base_add Stir_2 Stir for 1 h (Warm to RT) Base_add->Stir_2 Quench Quench with H2O Stir_2->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by Chromatography Dry->Purify

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
Oxalyl chloride126.931.50.11 mL
Dimethyl sulfoxide (DMSO)78.132.20.16 mL
This compound138.211.0138 mg
Triethylamine101.195.00.70 mL
Dichloromethane (DCM), anhydrous--20 mL

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.2 mmol) in anhydrous dichloromethane (2 mL) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise to the reaction mixture.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol) to the mixture and continue stirring for 1 hour, allowing the reaction to warm to room temperature.

  • Quench the reaction with water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.6 (s, 1H, CHO), 6.2-6.0 (m, 2H, CH=CH), 2.8-1.2 (m, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 135.0, 133.8, 51.5, 33.1, 31.8, 26.4, 25.1, 24.3.

  • IR (neat, cm⁻¹): 2940, 2870, 1725 (C=O), 1640 (C=C).

Esterification to (Bicyclo[2.2.2]oct-5-en-2-yl)methyl Esters

Ester derivatives are valuable for modifying the lipophilicity and other physicochemical properties of the parent alcohol. A common application is in the synthesis of prodrugs.

Protocol: Acylation with Isobutyryl Chloride

This protocol is adapted from the synthesis of related bicyclic esters with potential calcium channel blocking activity.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
This compound138.211.0138 mg
Isobutyryl chloride106.551.20.12 mL
Pyridine79.101.50.12 mL
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Dissolve this compound (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (Bicyclo[2.2.2]oct-5-en-2-yl)methyl isobutyrate.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.2-6.0 (m, 2H, CH=CH), 4.0 (d, 2H, OCH₂), 2.5 (m, 1H, CH(CH₃)₂), 2.3-1.0 (m, 12H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 177.2, 134.8, 134.1, 70.5, 34.2, 33.5, 31.9, 29.8, 26.5, 25.3, 24.5, 19.1.

  • IR (neat, cm⁻¹): 2960, 2870, 1735 (C=O), 1180 (C-O).

Quantitative Data Summary

DerivativeApplicationYield (%)Reference Method
Bicyclo[2.2.2]oct-5-ene-2-carbaldehydeSynthetic Intermediate85-95Swern Oxidation
(Bicyclo[2.2.2]oct-5-en-2-yl)methyl isobutyratePotential Calcium Channel Blocker80-90Acylation with Isobutyryl Chloride

Logical Relationships in Drug Discovery Application

The derivatization of this compound into ester derivatives for potential use as calcium channel blockers follows a logical progression from scaffold selection to lead optimization.

Drug_Discovery_Logic Scaffold Bicyclo[2.2.2]octene Scaffold (Rigid, Bioisosteric) Derivatization Esterification (e.g., Isobutyrate) Scaffold->Derivatization Introduce Functionality Library Library of Ester Derivatives Derivatization->Library Create Diversity Screening Biological Screening (Calcium Channel Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Identify Hits Lead_Opt Lead Optimization SAR->Lead_Opt Guide Design Candidate Preclinical Candidate Lead_Opt->Candidate

References

Application Notes and Protocols for the Synthesis of Cooling Agents from Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel cooling agents derived from Bicyclo[2.2.2]oct-5-en-2-ylmethanol. The bicyclo[2.2.2]octane scaffold has been identified as a promising framework for the development of cooling agents with desirable properties such as low odor and taste.[1][2] These protocols outline a proposed two-step synthetic pathway to convert the readily available starting material into N-alkyl carboxamide derivatives, a class of compounds known for their cooling sensory effects. Detailed methodologies for chemical synthesis, purification, and sensory evaluation are provided to guide researchers in the exploration of this novel class of cooling agents.

Introduction

The demand for new and effective cooling agents in the food, pharmaceutical, and personal care industries is ever-growing. While menthol has been the dominant cooling agent for decades, its strong minty odor and potential for irritation at higher concentrations have driven the search for alternatives.[3] Recent patents have disclosed a series of substituted bicyclo[2.2.2]oct-5-ene derivatives that exhibit cooling properties without the characteristic odor of menthol.[1][2] These compounds often feature functional groups such as carboxylic acids or N-substituted carboxamides.

This compound is a commercially available building block that provides a direct entry into this class of compounds. This document outlines a proposed synthetic route to convert the primary alcohol functionality of this starting material into a series of N-alkyl carboxamides, which are hypothesized to possess cooling activity based on the structure-activity relationships of known cooling agents.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process that first involves the oxidation of the primary alcohol to a carboxylic acid, followed by the coupling of the acid with a primary amine to form the target N-alkyl carboxamide.

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amide Coupling A This compound B Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic Acid A->B TEMPO, NaOCl, NaClO2 C N-Alkyl-bicyclo[2.2.2]oct-5-en-2-carboxamide (Target Cooling Agent) B->C 1. SOCl2 2. R-NH2, Base

Caption: Proposed two-step synthesis of target cooling agents.

Detailed Experimental Protocols

Protocol 1: Oxidation of this compound

This protocol describes the oxidation of the primary alcohol to the corresponding carboxylic acid using a TEMPO-catalyzed oxidation, which is known for its mild conditions and compatibility with various functional groups.[4][5]

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO2)

  • Sodium phosphate monobasic (NaH2PO4)

  • Acetonitrile

  • tert-Butanol

  • Water (deionized)

  • Sodium sulfite (Na2SO3)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and tert-butanol.

  • Add TEMPO (0.05 eq) to the solution.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (2.0 eq) and sodium phosphate monobasic (1.5 eq).

  • Slowly add the sodium chlorite solution to the reaction mixture.

  • Add a solution of sodium hypochlorite (0.1 eq) dropwise to the reaction mixture while maintaining the temperature below 25 °C.

  • Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the mixture to ~8-9 with a 2 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid.

Protocol 2: Synthesis of N-Alkyl-bicyclo[2.2.2]oct-5-en-2-carboxamide

This protocol details the conversion of the carboxylic acid to the target N-alkyl carboxamide via an acid chloride intermediate.[6]

Materials:

  • Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid

  • Thionyl chloride (SOCl2)

  • Toluene (anhydrous)

  • Primary amine (e.g., ethylamine, propylamine)

  • Potassium hydroxide (KOH)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the solution.

  • Heat the mixture at reflux for 2 hours.

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • In a separate flask, prepare a solution of the desired primary amine (1.5 eq) and potassium hydroxide (2.0 eq) in water.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to the vigorously stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Alkyl-bicyclo[2.2.2]oct-5-en-2-carboxamide.

Protocol 3: Sensory Evaluation of Cooling Effect

This protocol provides a general guideline for the sensory evaluation of the synthesized compounds.[7][8]

Panelists:

  • Recruit a panel of 10-15 trained sensory assessors.

  • Ensure panelists are in good health and have no known taste or smell disorders.

Sample Preparation:

  • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., 70% ethanol).

  • For evaluation, dilute the stock solutions with deionized water to the desired concentration (e.g., 10-500 ppm).

  • A negative control (deionized water) and a positive control (e.g., L-menthol solution) should be included.

Procedure:

  • Panelists should rinse their mouths with deionized water before the test.

  • Present the samples in a randomized and blind manner.

  • Instruct panelists to take a specific volume (e.g., 5 mL) of the sample into their mouths, swish it for a set time (e.g., 10 seconds), and then expectorate.

  • Panelists will rate the perceived cooling intensity on a labeled magnitude scale (e.g., from 0 = no sensation to 10 = extremely strong cooling) at specified time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min).

  • A palate cleanser (e.g., unsalted crackers and water) should be used between samples, with a mandatory waiting period.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a representative N-ethyl carboxamide derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Analytical Method
Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acidC9H12O2152.19Solid85-951H NMR, 13C NMR, IR, MS
N-Ethyl-bicyclo[2.2.2]oct-5-en-2-carboxamideC11H17NO179.26Solid/Oil70-851H NMR, 13C NMR, IR, MS

Visualizations

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation cluster_data Data Interpretation A Oxidation of Starting Material B Purification of Carboxylic Acid A->B C Amide Coupling Reaction B->C D Purification of Target Compound C->D E Structural Characterization (NMR, MS, IR) D->E F Purity Analysis (HPLC) D->F G Sensory Evaluation D->G H Structure-Activity Relationship (SAR) Analysis E->H G->H

Caption: Overall experimental workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Bicyclo[2.2.2]oct-5-en-2-ylmethanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification methods for this compound and related bicyclic alcohols are column chromatography, distillation (typically under vacuum), and recrystallization (for solid derivatives). Column chromatography is widely used to separate isomers and remove polar impurities.[1][2][3]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route but often include:

  • Stereoisomers: Endo and exo isomers are common byproducts of the Diels-Alder reaction used in the synthesis of the bicyclo[2.2.2]octene core. These isomers often have similar polarities, making separation challenging.[3]

  • Unreacted Starting Materials: Residual dienophile or diene from the synthesis.

  • Solvent Residues: Solvents used in the reaction and workup.

  • Byproducts from the Reducing Agent: If synthesized by reduction of the corresponding ketone, byproducts from the reducing agent (e.g., borohydride salts) may be present.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): For rapid qualitative analysis and for determining the appropriate solvent system for column chromatography.

  • Gas Chromatography (GC): To determine the ratio of isomers and detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting Guides

Column Chromatography

Issue 1: Co-elution of endo and exo isomers.

  • Possible Cause: The solvent system is not providing adequate separation.

  • Troubleshooting Steps:

    • Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems. A less polar solvent system will generally increase the retention time and may improve the separation of closely eluting isomers. Try gradients of ethyl acetate in hexane or diethyl ether in hexane.

    • Use High-Performance Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can enhance resolution.

    • Adjust Flow Rate: A slower flow rate can improve separation by allowing more time for equilibration between the stationary and mobile phases.

    • Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina (neutral or basic) or a bonded-phase silica.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The solvent system is too non-polar, or the compound is adsorbing irreversibly to the silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of the eluent. For alcohols, adding a small percentage of methanol to the ethyl acetate/hexane mixture can help elute highly retained compounds.

    • Check for Compound Stability: The compound may be degrading on the acidic silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.

Distillation

Issue 3: The compound decomposes during distillation.

  • Possible Cause: The distillation temperature is too high. Bicyclic alcohols can be prone to dehydration or rearrangement at elevated temperatures.

  • Troubleshooting Steps:

    • Use High Vacuum: Perform the distillation under a high vacuum to lower the boiling point.

    • Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be used, as it minimizes the residence time at high temperatures.

    • Monitor Temperature Carefully: Use a well-placed thermometer and ensure the heating mantle temperature is only slightly higher than the vapor temperature.

Recrystallization

Issue 4: The compound oils out instead of crystallizing.

  • Possible Cause: The solvent is too non-polar for the compound at the lower temperature, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

    • Adjust Solvent System: Add a small amount of a more polar solvent to the oiled-out mixture and gently warm until a homogenous solution is formed, then allow it to cool slowly.

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol that should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Drain the solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity can be gradually increased (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Systems for Column Chromatography

Solvent System (v/v)Application
Hexane / Ethyl Acetate (Gradient)General purpose, good for separating isomers.
Hexane / Diethyl Ether (Gradient)Alternative to Ethyl Acetate, can offer different selectivity.
Dichloromethane / Methanol (e.g., 98:2)For more polar impurities.
Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply a high vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. Monitor the refractive index of the distillate to check for purity.

Recrystallization Protocol (for a solid derivative or if the alcohol is solid at room temperature)
  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess Purity & Optimize Conditions distillation Vacuum Distillation crude->distillation For Volatile Impurities recrystallization Recrystallization (if solid) crude->recrystallization If Crude is Solid column Column Chromatography tlc->column Select Solvent System pure Pure Product column->pure distillation->pure recrystallization->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Encountered issue1 Co-elution of Isomers start->issue1 issue2 No Elution from Column start->issue2 issue3 Decomposition on Distillation start->issue3 issue4 Oiling Out During Recrystallization start->issue4 solution1 Optimize Solvent System Use Finer Silica Slower Flow Rate issue1->solution1 solution2 Increase Solvent Polarity Check for Degradation Use Deactivated Silica issue2->solution2 solution3 Use High Vacuum Kugelrohr Distillation issue3->solution3 solution4 Induce Crystallization Adjust Solvent Polarity Slow Cooling issue4->solution4

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of the synthesis: the Diels-Alder reaction to form the intermediate, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, and its subsequent reduction to the target alcohol.

Issue 1: Low Yield in Diels-Alder Reaction

Potential Cause Troubleshooting Step Expected Outcome
Reversibility of the Reaction The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction.[1]Conduct the reaction at a lower temperature for a longer duration.
Polymerization of Acrolein Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of impurities.[2]Use freshly distilled acrolein and consider adding a polymerization inhibitor like hydroquinone.
Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly impact the reaction rate and yield.Consider using a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) to accelerate the reaction.[3] Polar solvents or even aqueous conditions have been shown to enhance the rate of some Diels-Alder reactions.[4]

Issue 2: Undesired Isomer Formation in Diels-Alder Reaction

Potential Cause Troubleshooting Step Expected Outcome
Formation of Exo Product The Diels-Alder reaction can produce both endo and exo diastereomers. The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[5][6][7]Lowering the reaction temperature will favor the formation of the endo isomer.[5] Lewis acid catalysis can also increase endo selectivity.[3]
Difficulty in Separating Isomers The endo and exo isomers can be challenging to separate by standard purification methods.Employ high-performance column chromatography with a suitable solvent system for separation.

Issue 3: Incomplete or Over-Reduction of the Aldehyde

Potential Cause Troubleshooting Step Expected Outcome
Unreacted Aldehyde Insufficient reducing agent or short reaction time.Increase the molar equivalents of the reducing agent (e.g., NaBH₄) and prolong the reaction time. Monitor the reaction progress using TLC.
Reduction of the Alkene (Over-reduction) While NaBH₄ is generally chemoselective for aldehydes and ketones, aggressive conditions or stronger reducing agents might affect the double bond.[8][9]Use a milder reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) at a controlled temperature (e.g., 0 °C to room temperature).[10]
Complex Mixture of Products Use of a very strong reducing agent like LiAlH₄ without careful control. LiAlH₄ is less chemoselective than NaBH₄.[11]For this specific transformation, NaBH₄ is generally sufficient and offers better selectivity.[12] If LiAlH₄ must be used, perform the reaction at low temperatures and carefully quench the reaction once the aldehyde is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemical outcome of the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein?

A1: The Diels-Alder reaction between 1,3-cyclohexadiene and acrolein typically yields a mixture of endo and exo diastereomers of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. The endo isomer is generally the major product under kinetic control (lower temperatures) due to favorable secondary orbital interactions in the transition state.[3][5] However, the exo isomer is thermodynamically more stable.[5][7]

Q2: Can the double bond in the bicyclic system be reduced during the reduction of the aldehyde?

A2: With a mild and chemoselective reducing agent like sodium borohydride (NaBH₄), the double bond in the Bicyclo[2.2.2]oct-5-ene ring system is unlikely to be reduced.[8] NaBH₄ primarily reduces aldehydes and ketones. Stronger reducing agents or catalytic hydrogenation would be required to reduce this isolated double bond.

Q3: What are the recommended purification methods for this compound?

A3: The primary method for purifying the final product is column chromatography on silica gel.[13] A solvent system of ethyl acetate and hexane is commonly used to separate the product from any unreacted starting material or byproducts. Distillation under reduced pressure can also be employed for purification if the product is thermally stable.

Q4: I am observing a significant amount of a polymeric substance in my Diels-Alder reaction. What is the cause and how can I prevent it?

A4: The dienophile, acrolein, is known to undergo self-polymerization, especially at higher temperatures.[2] To minimize this side reaction, it is crucial to use freshly distilled acrolein. Additionally, the inclusion of a radical inhibitor, such as hydroquinone, in the reaction mixture can help prevent polymerization.[14]

Q5: Is it necessary to use a Lewis acid catalyst for the Diels-Alder reaction?

A5: While the thermal Diels-Alder reaction between 1,3-cyclohexadiene and acrolein can proceed without a catalyst, the use of a Lewis acid (e.g., zinc chloride, aluminum chloride) can offer several advantages. These include increased reaction rates, allowing for lower reaction temperatures, and potentially enhanced endo selectivity.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields and isomer ratios can vary based on specific experimental parameters.

Reaction Step Reagents Typical Conditions Typical Yield Endo:Exo Ratio Key Side Products
Diels-Alder Cycloaddition 1,3-Cyclohexadiene, AcroleinThermal (80-150 °C) or Lewis Acid Catalyzed (e.g., ZnCl₂, rt)60-85%3:1 to >10:1 (Higher with Lewis Acid)Polyacrolein, exo-isomer
Aldehyde Reduction Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, NaBH₄Methanol or Ethanol, 0 °C to rt85-95%N/AUnreacted aldehyde
Aldehyde Reduction Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, LiAlH₄Anhydrous Ether or THF, 0 °C to rt90-98%N/AUnreacted aldehyde

Experimental Protocols

1. Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (Diels-Alder Reaction)

  • Materials: 1,3-Cyclohexadiene (freshly prepared by a suitable method), Acrolein (freshly distilled), Hydroquinone (optional), Toluene (anhydrous).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexadiene (1.0 eq) and a small amount of hydroquinone.

    • Add anhydrous toluene to dissolve the diene.

    • Slowly add freshly distilled acrolein (1.2 eq) to the solution.

    • Heat the reaction mixture to a gentle reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde as a mixture of endo and exo isomers.

2. Synthesis of this compound (Reduction)

  • Materials: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, Sodium Borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Synthesis_Pathway Cyclohexadiene 1,3-Cyclohexadiene Aldehyde Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Cyclohexadiene->Aldehyde Diels-Alder Acrolein Acrolein Acrolein->Aldehyde Polymer Polyacrolein Acrolein->Polymer Side Reaction Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4) Exo_Aldehyde Exo-isomer Aldehyde->Exo_Aldehyde Isomerization

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Diels_Alder Diels-Alder Reaction Start->Diels_Alder Check_DA_Yield Low Yield? Diels_Alder->Check_DA_Yield Troubleshoot_DA Optimize Temp. Use fresh acrolein Consider catalyst Check_DA_Yield->Troubleshoot_DA Yes Check_Isomers Incorrect Isomer Ratio? Check_DA_Yield->Check_Isomers No Troubleshoot_DA->Diels_Alder Troubleshoot_Isomers Lower Temperature Use Lewis Acid Check_Isomers->Troubleshoot_Isomers Yes Reduction Reduction to Alcohol Check_Isomers->Reduction No Troubleshoot_Isomers->Diels_Alder Check_Reduction Incomplete/Over-reduction? Reduction->Check_Reduction Troubleshoot_Reduction Adjust reducing agent Control temperature Check_Reduction->Troubleshoot_Reduction Yes Product Pure Product Check_Reduction->Product No Troubleshoot_Reduction->Reduction

Caption: A troubleshooting workflow for the synthesis of this compound.

Side_Reactions Main_Reaction 1,3-Cyclohexadiene + Acrolein Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (Endo/Exo) Side_Reaction_1 Diels-Alder Side Reactions Acrolein Polymerization Retro-Diels-Alder Main_Reaction->Side_Reaction_1 Can Occur During Diels-Alder Step Reduction_Step Reduction with NaBH4 Main_Reaction:p->Reduction_Step Proceeds to Reduction Side_Reaction_2 Reduction Side Reactions Incomplete Reduction (Aldehyde remains) Alkene Reduction (with strong reagents) Reduction_Step->Side_Reaction_2 Final_Product This compound Reduction_Step->Final_Product Desired Product

Caption: Key side reactions in the synthesis pathway.

References

Technical Support Center: Bicyclo[2.2.2]oct-5-en-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition between a suitable 1,3-cyclohexadiene and a dienophile (such as acrolein or acrylic acid derivatives) to form the Bicyclo[2.2.2]oct-5-ene backbone with a functional group at the 2-position (e.g., an aldehyde, ketone, or ester).

  • Reduction: The subsequent reduction of the functional group at the 2-position to a hydroxymethyl group, yielding this compound.

Q2: What are the common challenges encountered in this synthesis?

A2: Researchers often face challenges such as low reaction yield, the formation of stereoisomers (endo and exo), and difficulties in purifying the final product. Specific issues include polymerization of the dienophile, retro-Diels-Alder reaction, and incomplete reduction or side reactions during the reduction step.

Q3: How can I improve the yield of the initial Diels-Alder reaction?

A3: To improve the yield of the Diels-Alder reaction, consider the following:

  • Use of Lewis Acids: Lewis acid catalysts such as aluminum chloride (AlCl₃) or zinc iodide (ZnI₂) can significantly increase the reaction rate and improve the endo-selectivity.[1]

  • Temperature Control: While thermal conditions can promote the reaction, excessive heat can lead to the retro-Diels-Alder reaction or polymerization. Optimization of the reaction temperature is crucial.

  • High Pressure: For less reactive dienophiles, conducting the reaction under high pressure can improve the yield.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is a commonly used solvent for these reactions.

Q4: What is the difference between endo and exo products, and how can I control the stereoselectivity?

A4: Endo and exo refer to the relative stereochemistry of the substituent at the 2-position. In the context of the Diels-Alder reaction, the endo product is generally the kinetically favored product due to secondary orbital interactions. To control stereoselectivity:

  • Lewis Acid Catalysis: The use of Lewis acids often enhances the preference for the endo product.[1]

  • Reaction Temperature: Lower reaction temperatures typically favor the formation of the kinetically controlled endo isomer.

Q5: Which reducing agent is best for converting the precursor to this compound?

A5: The choice of reducing agent depends on the starting functional group:

  • For Aldehydes and Ketones: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective.[2][3] NaBH₄ is a milder reagent and is often preferred for its ease of handling and workup. LiAlH₄ is a stronger reducing agent and can be used for more sterically hindered ketones.

  • For Esters and Carboxylic Acids: Lithium aluminum hydride (LiAlH₄) is required as NaBH₄ is generally not strong enough to reduce these functional groups.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Diels-Alder Reaction 1. Polymerization of the dienophile (e.g., acrolein). 2. Retro-Diels-Alder reaction occurring. 3. Low reactivity of reactants.1. Add a polymerization inhibitor like hydroquinone. 2. Optimize reaction temperature; avoid excessive heat. 3. Use a Lewis acid catalyst (e.g., AlCl₃, ZnI₂) to increase the reaction rate.[1] Consider using a more reactive dienophile if possible.
Low Purity of Final Product 1. Presence of unreacted starting materials. 2. Formation of stereoisomers (endo/exo mixture). 3. Side-products from the reduction step.1. Ensure the reaction goes to completion using TLC or GC monitoring. Purify the intermediate before proceeding. 2. Use column chromatography for separation. Optimize the Diels-Alder reaction for higher stereoselectivity. 3. Ensure complete reduction and proper quenching of the reducing agent. Purify the final product using column chromatography.
Incomplete Reduction to the Alcohol 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reactivity of the carbonyl group (steric hindrance).1. Use a molar excess of the reducing agent. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a stronger reducing agent like LiAlH₄. Increase the reaction time or temperature if necessary.
Mixture of Endo and Exo Isomers Inherent nature of the Diels-Alder reaction.Separation of the isomers can be achieved by column chromatography.[1][5] The polarity difference between the endo and exo isomers allows for their separation on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from Bicyclo[2.2.2]oct-5-en-2-one.

Reducing Agent Relative Reactivity Typical Solvent Workup Advantages Disadvantages
Sodium Borohydride (NaBH₄) MildProtic solvents (e.g., Methanol, Ethanol)Simple aqueous workupSafer to handle, selective for aldehydes and ketones.May not reduce sterically hindered ketones efficiently. Does not reduce esters or carboxylic acids.[3]
Lithium Aluminum Hydride (LiAlH₄) StrongAprotic solvents (e.g., Diethyl ether, THF)Careful quenching with water/acid requiredHighly reactive, reduces a wide range of carbonyl compounds including esters and carboxylic acids.[4]Reacts violently with water and protic solvents, requires anhydrous conditions and careful handling.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one via Diels-Alder Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) at 0 °C.

  • Addition of Dienophile: Slowly add acrolein (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Bicyclo[2.2.2]oct-5-en-2-one.

Protocol 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound using LiAlH₄
  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This should produce a granular precipitate.

  • Filtration: Filter the resulting mixture through a pad of Celite and wash the precipitate with diethyl ether or THF.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 1,3-Cyclohexadiene 1,3-Cyclohexadiene Diels_Alder Diels-Alder Reaction 1,3-Cyclohexadiene->Diels_Alder Acrolein Acrolein Acrolein->Diels_Alder Bicyclo_Ketone Bicyclo[2.2.2]oct-5-en-2-one Diels_Alder->Bicyclo_Ketone Reduction Reduction (e.g., LiAlH4) Bicyclo_Ketone->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_DA Analyze Diels-Alder Step Start->Check_DA Check_Reduction Analyze Reduction Step Check_DA->Check_Reduction No Issues Optimize_DA Optimize Diels-Alder: - Lewis Acid - Temperature - Inhibitor Check_DA->Optimize_DA Issues Found Optimize_Reduction Optimize Reduction: - Anhydrous Conditions - Stronger Reductant - Molar Excess Check_Reduction->Optimize_Reduction Issues Found Purification Purification Strategy: - Column Chromatography - Recrystallization Check_Reduction->Purification No Issues Optimize_DA->Check_Reduction Optimize_Reduction->Purification End Improved Yield/Purity Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Scaling Up the Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up this important chemical synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile to construct the characteristic bicyclo[2.2.2]octene framework, yielding the intermediate Bicyclo[2.2.2]oct-5-en-2-one. The second step is the reduction of this ketone to the desired primary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Reduction A 1,3-Cyclohexadiene C Bicyclo[2.2.2]oct-5-en-2-one A->C [4+2] Cycloaddition B Acrolein B->C D Bicyclo[2.2.2]oct-5-en-2-one F This compound D->F Reduction E Reducing Agent (e.g., NaBH4) E->F

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one via Diels-Alder Reaction

This protocol is adapted from established procedures for Diels-Alder reactions involving 1,3-cyclohexadiene.

Materials:

  • 1,3-Cyclohexadiene

  • Acrolein (freshly distilled)

  • Hydroquinone (inhibitor)

  • Toluene (anhydrous)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1,3-cyclohexadiene (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene.

  • Heat the mixture to a gentle reflux.

  • Slowly add freshly distilled acrolein (1.1 eq) dropwise via the dropping funnel over 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bicyclo[2.2.2]oct-5-en-2-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound

This protocol describes a standard reduction using sodium borohydride.

Materials:

  • Bicyclo[2.2.2]oct-5-en-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • 1 M Hydrochloric acid

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~6-7 with 1 M hydrochloric acid.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel or by crystallization.

Troubleshooting and FAQs

Diels-Alder Reaction

Q1: My Diels-Alder reaction is showing low yield. What are the common causes and how can I improve it?

A1: Low yields in the Diels-Alder reaction for this synthesis can stem from several factors:

  • Purity of Reagents: 1,3-cyclohexadiene can oxidize over time, and acrolein is prone to polymerization. Ensure you are using freshly distilled or high-purity reagents.

  • Polymerization of Acrolein: The use of a polymerization inhibitor like hydroquinone is crucial, especially when heating for extended periods.

  • Reaction Temperature and Time: The reaction is thermally controlled. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can promote retro-Diels-Alder reaction or polymerization. Optimization of the temperature and monitoring the reaction progress is key.

  • Volatilization of Reactants: 1,3-cyclohexadiene and acrolein are volatile. Ensure your reaction setup is well-sealed and the reflux condenser is efficient.

Low_Yield_DA cluster_solutions A Low Yield B Impure Reagents A->B C Acrolein Polymerization A->C D Suboptimal Temperature/Time A->D E Reactant Loss A->E B_sol Use freshly distilled reagents. B->B_sol C_sol Add polymerization inhibitor (hydroquinone). C->C_sol D_sol Optimize temperature and monitor reaction. D->D_sol E_sol Ensure a well-sealed reaction setup. E->E_sol

Caption: Troubleshooting low yield in the Diels-Alder reaction.

Q2: I am observing significant byproduct formation in my Diels-Alder reaction. What are these byproducts and how can I minimize them?

A2: A common byproduct is the polymer of acrolein. This can be minimized by the slow, portion-wise addition of acrolein to the heated solution of 1,3-cyclohexadiene and by using a polymerization inhibitor. Another potential issue is the formation of stereoisomers (endo and exo products). The endo product is typically the kinetic product and is favored under milder conditions. For many applications, a mixture of isomers is acceptable and is carried through to the next step.

Reduction Reaction

Q3: The reduction of the ketone is incomplete. What should I do?

A3: Incomplete reduction can be due to:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of sodium borohydride. For scale-up, a 1.5 to 2.0 molar equivalent is recommended.

  • Decomposition of Reducing Agent: Sodium borohydride can react with the protic solvent (methanol or ethanol). Adding the borohydride at a low temperature (0 °C) and portion-wise can help mitigate this.

  • Reaction Time: While typically fast, some hindered ketones may require longer reaction times. Monitor the reaction by TLC to confirm completion.

Q4: I am having difficulty purifying the final alcohol product. What are the best practices for purification on a larger scale?

A4: Purification of this compound can be challenging due to its physical properties.

  • Column Chromatography: This is effective for high purity but can be time-consuming and require large volumes of solvent for scale-up. Using a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can improve separation.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for large-scale purification.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Diels-Alder Reaction Parameters

ParameterRecommended Condition
Diene 1,3-Cyclohexadiene
Dienophile Acrolein
Molar Ratio (Diene:Dienophile) 1 : 1.1
Solvent Toluene
Inhibitor Hydroquinone (catalytic)
Temperature Reflux (~110 °C)
Reaction Time 4-8 hours
Typical Yield 70-85%

Table 2: Comparison of Reducing Agents for Bicyclo[2.2.2]oct-5-en-2-one

Reducing AgentSolventTemperatureTypical Yield of AlcoholNotes
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RT90-98%Mild, selective for ketones. Safer for large scale.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to RT>95%Very reactive, reduces other functional groups. Requires careful handling.

This technical support guide provides a starting point for scaling up the synthesis of this compound. For specific applications and scales, further optimization of the reaction conditions may be necessary. Always perform a thorough safety assessment before conducting any chemical synthesis.

Technical Support Center: Polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol monomers.

Troubleshooting Polymerization Issues

This section addresses common problems encountered during the ring-opening metathesis polymerization (ROMP) of this compound and provides potential solutions.

Question: My polymerization reaction shows low or no monomer conversion. What are the possible causes and how can I fix this?

Answer: Low or no monomer conversion is a frequent issue and can stem from several factors related to monomer purity, catalyst activity, and reaction conditions.

  • Monomer Impurities: The hydroxyl group of the monomer can be a source of impurities. Ensure the monomer is rigorously purified to remove any traces of water, acids, or other protic impurities that can deactivate the catalyst.

  • Catalyst Deactivation: The choice of catalyst is critical. While ruthenium-based Grubbs catalysts are known for their tolerance to functional groups like alcohols, they can still be sensitive.[1][2]

    • First-generation Grubbs catalysts are known to be more sensitive to primary alcohols and can degrade to form ruthenium hydride species that are inactive for metathesis.

    • Second and third-generation Grubbs catalysts generally exhibit higher tolerance and activity. Consider using a second or third-generation Grubbs catalyst for better results.

  • Insufficient Catalyst Loading: The monomer-to-catalyst ratio may be too high. Try decreasing the ratio to increase the relative amount of catalyst.

  • Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy. Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes initiate polymerization.

  • Solvent Choice: Ensure the solvent is dry and degassed. Common solvents for ROMP include dichloromethane (DCM) and toluene.

Question: The polydispersity index (PDI) of my resulting polymer is broad. How can I achieve a more controlled polymerization?

Answer: A broad PDI suggests poor control over the initiation and propagation steps of the polymerization.

  • "Living" Polymerization Characteristics: ROMP can exhibit "living" characteristics, especially with third-generation Grubbs catalysts, which allows for the synthesis of polymers with low polydispersity.[1] The high ratio of the rate of initiation to the rate of propagation for these catalysts is a key factor.[1]

  • Monomer Purity: Impurities in the monomer can lead to uncontrolled initiation or termination events, resulting in a broader molecular weight distribution. Rigorous purification of the monomer is crucial.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes improve control.

    • Concentration: Ensure homogeneous mixing of the catalyst and monomer. High viscosity at high monomer concentrations can hinder efficient mixing.

  • Catalyst Choice: Third-generation Grubbs catalysts are often preferred for achieving well-defined polymers with narrow PDIs due to their fast initiation rates.[1]

Question: I am observing side reactions, such as gelation or the formation of insoluble materials. What could be the cause?

Answer: Gelation or the formation of insoluble materials can be due to cross-linking reactions.

  • Secondary Metathesis: The double bonds in the polymer backbone can undergo secondary metathesis reactions, leading to cross-linking. This is more likely to occur at higher monomer conversions and longer reaction times. Consider stopping the reaction at a lower conversion or using a less active catalyst if this is a persistent issue.

  • Chain Transfer Reactions: While less common in well-controlled ROMP, chain transfer reactions can lead to branching and cross-linking. Optimizing the reaction conditions (temperature, concentration) can help minimize these side reactions.

Frequently Asked Questions (FAQs)

Question: Which type of catalyst is best suited for the polymerization of this compound?

Answer: Ruthenium-based Grubbs catalysts are the preferred choice due to their high tolerance for functional groups, including alcohols.[1][2] Specifically, second and third-generation Grubbs catalysts are recommended for their enhanced activity and stability compared to the first-generation catalyst. The third-generation catalysts, with their fast initiation rates, are particularly well-suited for achieving living polymerization and producing polymers with low polydispersity.[1]

Question: Does the hydroxyl group of the monomer interfere with the polymerization?

Answer: The hydroxyl group can potentially interfere with the polymerization in a few ways:

  • Catalyst Deactivation: As mentioned, primary alcohols can react with and deactivate certain metathesis catalysts, particularly the first-generation Grubbs catalyst.

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which may affect the monomer's reactivity and the solubility of the resulting polymer.

  • Side Reactions: While less common with tolerant catalysts, the hydroxyl group could potentially coordinate to the metal center and influence the polymerization kinetics.

In many cases, with the appropriate choice of a functional-group-tolerant catalyst (e.g., Grubbs G2 or G3), the polymerization can proceed without the need to protect the hydroxyl group.

Question: What is a typical monomer purification procedure for this compound?

Answer: Rigorous purification is critical for successful polymerization. A general procedure would involve:

  • Drying: Dissolve the monomer in a suitable solvent and dry it over a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation/Recrystallization: Depending on the physical state of the monomer, distillation under reduced pressure or recrystallization can be effective in removing non-volatile impurities.

  • Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer to prevent degradation and moisture absorption.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the ROMP of functionalized bicyclic monomers. Note that specific conditions for this compound may need to be optimized.

Catalyst GenerationMonomer/Catalyst RatioSolventTemperature (°C)Typical PDINotes
1st Gen. Grubbs 100:1 - 500:1DCM, Toluene25 - 501.2 - 2.0More susceptible to deactivation by polar functional groups.
2nd Gen. Grubbs 200:1 - 1000:1DCM, Toluene25 - 601.1 - 1.5Higher activity and better functional group tolerance.[3]
3rd Gen. Grubbs 500:1 - 2000:1DCM, Toluene20 - 401.05 - 1.3Fast initiation leads to better control and lower PDI.[1]

Experimental Protocols

The following is a generalized experimental protocol for the ring-opening metathesis polymerization of this compound using a second-generation Grubbs catalyst. This should be considered a starting point, and optimization may be necessary.

Materials:

  • This compound (highly purified)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous, degassed DCM to achieve the desired monomer concentration (e.g., 0.5-1.0 M).

  • Catalyst Preparation: In a separate vial, also under an inert atmosphere, dissolve the required amount of Grubbs 2nd Generation Catalyst in a small amount of anhydrous, degassed DCM. The monomer-to-catalyst ratio can be varied (e.g., from 200:1 to 1000:1) to target different molecular weights.

  • Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.

  • Polymerization: Allow the reaction to proceed with stirring. The reaction time can vary from a few minutes to several hours, depending on the desired conversion and molecular weight. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of ethyl vinyl ether (typically a 10-fold excess relative to the catalyst). Stir for an additional 20-30 minutes.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and NMR spectroscopy to confirm the polymer structure.

Visualizations

Troubleshooting_Workflow Troubleshooting Polymerization of this compound Start Start: Low/No Conversion CheckMonomer Check Monomer Purity Start->CheckMonomer Impurity Issue? CheckCatalyst Evaluate Catalyst Start->CheckCatalyst Catalyst Issue? CheckConditions Optimize Conditions Start->CheckConditions Conditions Issue? PurifyMonomer Action: Purify Monomer (Dry, Distill/Recrystallize) CheckMonomer->PurifyMonomer SwitchCatalyst Action: Switch to 2nd/3rd Gen. Grubbs Catalyst CheckCatalyst->SwitchCatalyst IncreaseLoading Action: Increase Catalyst Loading CheckCatalyst->IncreaseLoading IncreaseTemp Action: Increase Temperature CheckConditions->IncreaseTemp CheckSolvent Action: Use Dry, Degassed Solvent CheckConditions->CheckSolvent Success Successful Polymerization PurifyMonomer->Success SwitchCatalyst->Success IncreaseLoading->Success IncreaseTemp->Success CheckSolvent->Success

Caption: Troubleshooting workflow for low or no monomer conversion.

ROMP_Mechanism Simplified ROMP Mechanism Catalyst Ru=CHR (Grubbs Catalyst) Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane + Monomer Monomer This compound Monomer->Metallocyclobutane PropagatingCarbene Ru=CH-Polymer (Propagating Species) Metallocyclobutane->PropagatingCarbene Ring Opening PropagatingCarbene->Metallocyclobutane + n Monomer (Propagation) Polymer Poly(this compound) PropagatingCarbene->Polymer Termination

References

Technical Support Center: Monitoring Bicyclo[2.2.2]oct-5-en-2-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving Bicyclo[2.2.2]oct-5-en-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of a reaction involving this compound?

A1: The primary techniques for real-time or quasi-real-time monitoring are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages. NMR provides detailed structural information of reactants, products, and byproducts directly in the reaction mixture. GC-MS is highly sensitive and excellent for identifying and quantifying volatile compounds. HPLC is versatile for separating complex mixtures of varying polarities and is suitable for non-volatile compounds.

Q2: How can I use ¹H NMR to quantify the conversion of this compound in a reaction?

A2: Quantitative NMR (qNMR) can be used to determine the conversion by integrating characteristic, well-resolved proton signals of the starting material and the product. The olefinic protons of the bicyclo[2.2.2]octene core are often good candidates. By comparing the integral of a disappearing reactant peak to a stable internal standard or a newly appearing product peak, the reaction conversion can be calculated. It is crucial to ensure complete relaxation of the nuclei between scans for accurate quantification.[1][2]

Q3: What are common challenges when analyzing this compound and its derivatives by GC-MS?

A3: Common challenges include:

  • Peak Tailing: The hydroxyl group can interact with active sites in the GC column, leading to asymmetric peaks.[3] Derivatization of the alcohol to a less polar silyl ether can mitigate this.[4]

  • Thermal Decomposition: Some bicyclo[2.2.2]octane derivatives can be thermally labile, potentially rearranging or decomposing in the hot injector or column.

  • Isomer Co-elution: Stereoisomers, such as endo and exo products of Diels-Alder reactions, may co-elute. Optimization of the temperature program and column selection is critical for their separation.

Q4: How do I choose an appropriate HPLC method for my reaction mixture?

A4: The choice between normal-phase and reversed-phase HPLC depends on the polarity of your reactants and products. For separating the relatively polar this compound from less polar products, reversed-phase HPLC with a C18 column and a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[5][6] If the product is significantly more polar, a polar stationary phase (normal-phase HPLC) might be more suitable.[7]

Troubleshooting Guides

¹H NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Signal Overlap Protons on the reactant and product have similar chemical shifts.- Use a higher field NMR spectrometer for better signal dispersion.- Try a different deuterated solvent to induce differential chemical shifts.[8]- Use 2D NMR techniques (e.g., COSY, HSQC) to help assign overlapping signals.
Inaccurate Quantification - Incomplete relaxation of nuclei between scans.- Poor choice of internal standard.[9][10]- Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated.[1]- Choose an internal standard that is soluble, stable, and has a sharp, isolated signal away from reactant and product signals.[9][10]
Broad Peaks - Presence of paramagnetic impurities.- Chemical exchange is occurring on the NMR timescale.- Filter the sample through a small plug of silica gel.- Acquire spectra at different temperatures to see if the peaks sharpen or coalesce.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Interaction of the hydroxyl group with the column.- Column contamination.- Derivatize the alcohol to a silyl ether.[4]- Use a column specifically designed for polar analytes.- Bake out the column at high temperature to remove contaminants.
No Peaks Detected - Compound is not volatile enough.- Compound is thermally degrading.- Derivatize to increase volatility.[4]- Lower the injector temperature.- Check for leaks in the system.
Difficulty Separating Isomers - Inadequate column resolution.- Suboptimal temperature program.- Use a longer GC column or a column with a different stationary phase.- Optimize the temperature ramp rate; a slower ramp often improves separation.
Ambiguous Mass Spectra - Fragmentation pattern is not unique.- Co-eluting impurities.- Compare the spectrum to a library of known compounds.[11]- Improve chromatographic separation to isolate the peak of interest.- Consider using chemical ionization (CI) as a softer ionization technique to enhance the molecular ion peak.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Drifting Retention Times - Column temperature fluctuations.- Mobile phase composition changing.[5]- Use a column oven for stable temperature control.[12]- Prepare fresh mobile phase daily and ensure it is well-mixed.[13]
Broad Peaks - Column overloading.- Mismatch between injection solvent and mobile phase.- Dilute the sample or inject a smaller volume.- Dissolve the sample in the mobile phase whenever possible.
Poor Resolution of Reactant and Product - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Perform a gradient elution to determine the optimal isocratic mobile phase composition.[13]- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18 for aromatic compounds).

Experimental Protocols

Protocol 1: Monitoring a Diels-Alder Reaction using Quantitative ¹H NMR
  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. The standard should be stable under the reaction conditions and have a signal that does not overlap with reactant or product signals.[9][10]

    • At t=0, withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture and add it to the NMR tube.

    • Add a sufficient amount of a suitable deuterated solvent (e.g., CDCl₃) to ensure a homogeneous solution and proper locking.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1).

    • Integrate a well-resolved signal for the starting this compound (e.g., olefinic protons), the product, and the internal standard.

  • Data Analysis:

    • Calculate the moles of the internal standard.

    • Use the integral ratios to determine the moles of the reactant and product at each time point.

    • Plot the concentration of the reactant and product versus time to obtain the reaction profile.

  • Repeat:

    • Repeat steps 1-3 at various time intervals to monitor the reaction progress.

Protocol 2: Analysis of Reaction Mixture by GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Quench a small aliquot of the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine).[4]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl group.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Employ a temperature program that provides good separation of the components (e.g., initial temperature of 60°C, ramp at 10°C/min to 280°C).

  • Data Interpretation:

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • The silylated this compound will have a molecular ion corresponding to the original mass plus the mass of the silyl group minus one.

    • Quantify the components by integrating the peak areas, preferably using an internal standard.

Quantitative Data Summary

Table 1: Typical GC-MS Validation Parameters for Bicyclo[2.2.2]octane Derivatives

ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.998[14][15]
Accuracy (%)80 - 115[14][15]
Intra-day Precision (RSD %)≤ 12[14][15]
Inter-day Precision (RSD %)≤ 12[14][15]
Limit of Detection (LOD)Analyte dependent[16]
Limit of Quantification (LOQ)Analyte dependent[16]

Table 2: Common Internal Standards for qNMR

Internal StandardCommon Deuterated SolventsKey ConsiderationsReference
Maleic AcidD₂O, CD₃OD, DMSO-d₆Can hydrolyze at extreme pH.[1][9]
1,3,5-TrimethoxybenzeneCDCl₃, Acetone-d₆Good solubility in organic solvents.
Dimethyl SulfoneD₂O, DMSO-d₆Highly polar.[9]
Benzoic AcidCDCl₃, CD₃OD, DMSO-d₆Can be acidic.[9]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Reaction_Vessel This compound Reaction Sampling Aliquot Withdrawal at Time (t) Reaction_Vessel->Sampling NMR ¹H NMR Analysis Sampling->NMR GCMS GC-MS Analysis Sampling->GCMS HPLC HPLC Analysis Sampling->HPLC Data_Analysis Quantification & Structural Elucidation NMR->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis Diels_Alder_Stereochemistry cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Cyclic Diene Endo_TS Endo Transition State (Kinetic Control) Diene->Endo_TS Exo_TS Exo Transition State (Thermodynamic Control) Diene->Exo_TS Dienophile Dienophile Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Product (Major at lower temp) Endo_TS->Endo_Product Exo_Product Exo Product (More stable) Exo_TS->Exo_Product Endo_Product->Exo_Product Equilibration (at higher temp)

References

Validation & Comparative

Illuminating the Rigid Core: A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The bicyclo[2.2.2]octene framework, a rigid and sterically defined scaffold, is of significant interest in medicinal chemistry. This guide provides a comparative overview of the X-ray crystallographic analysis of derivatives of this scaffold, offering insights into their structural parameters and the experimental protocols for their determination. While specific crystallographic data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol is not publicly available, this guide draws on published data from closely related analogs to provide a robust framework for comparison and analysis.

The rigid bicyclic nature of the bicyclo[2.2.2]octene skeleton makes it an attractive template for the design of therapeutic agents, as it allows for the precise spatial orientation of functional groups. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of these molecules. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.

Comparative Crystallographic Data of Bicyclo[2.2.2]octene Derivatives

To illustrate the structural parameters of the bicyclo[2.2.2]octene core, the following table summarizes crystallographic data for a selection of reported derivatives. These examples, while not this compound itself, provide valuable benchmarks for the expected geometry of this class of compounds.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Fused Bicyclo[2.2.2]octene Derivative (exo,exo)C₁₈H₁₄O₅MonoclinicP2₁/c10.345(2)11.456(2)12.876(3)98.45(3)1508.9(5)4[1]
1-Carboxy-2,3-diazabicyclo[2.2.2]oct-2-eneC₇H₈N₂O₂MonoclinicP2₁/n6.843(1)10.567(2)9.987(2)95.54(3)718.1(2)4[2]
2(8T)²⁺(SbF₆⁻)₂ Annelated with Bicyclo[2.2.2]octeneC₁₀₀H₁₃₀F₁₂S₈Sb₂TriclinicP-114.123(3)16.987(3)23.543(5)89.98(3)5648(2)2[3]

Note: The data for the "Fused Bicyclo[2.2.2]octene Derivative" is for a starting material mentioned in the cited study, with the crystallographic details often found in supplementary information or referenced previous work.[1]

Experimental Protocols: A Generalized Workflow

The determination of the crystal structure of Bicyclo[2.2.2]octene derivatives by single-crystal X-ray diffraction typically follows a standardized workflow.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common methods for the crystallization of bicyclo[2.2.2]octene derivatives include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K or 173 K) to minimize thermal vibrations of the atoms. X-ray data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The logical flow of an X-ray crystallographic analysis can be visualized as follows:

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_validation Validation and Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are essential for a comprehensive characterization of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the constitution and stereochemistry of these molecules in solution.[1] Coupling constants and nuclear Overhauser effect (NOE) data can provide insights into the conformation in the solution state, which may differ from the solid-state structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for assessing the purity of the synthesized compounds and for confirming their molecular weight.[4] Fragmentation patterns in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and the carbon-carbon double bond (C=C) in this compound.[5]

Conclusion

References

A Comparative Study of Polymers Derived from Bicyclo[2.2.2]oct-5-en-2-ylmethanol and Related Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted properties of polymers derived from Bicyclo[2.2.2]oct-5-en-2-ylmethanol and compares them with other well-characterized polymers based on the similar bicyclic norbornene structure. Due to the limited availability of direct experimental data on poly(this compound), this guide leverages data from analogous hydroxyl-functionalized and unfunctionalized polynorbornenes to project its performance characteristics. The primary method for synthesizing these polymers is Ring-Opening Metathesis Polymerization (ROMP), a versatile technique known for its high tolerance to various functional groups.

Comparative Performance Data

The properties of polymers derived from bicyclic olefins are highly dependent on the nature of the substituent groups. The introduction of a hydroxymethyl group, as in this compound, is anticipated to influence the polymer's thermal and mechanical properties, as well as its solubility and potential for biomedical applications. The following tables compare the properties of a standard unfunctionalized polynorbornene with a hydroxyl-functionalized analog, poly(5-norbornene-2-methanol), and a polynorbornene with a bulky ester group to illustrate the impact of different functionalities.

Table 1: Thermal and Molecular Weight Properties of Selected Polynorbornenes

PolymerMonomer StructureGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% loss) (°C)Number Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)
Polynorbornene
alt text
~35-45~400Varies with synthesis~1.1-1.3
Poly(5-norbornene-2-methanol)
alt text
Higher than PNB (predicted)Likely similar to PNBControllable by [M]/[I] ratio~1.1-1.3[1]
Poly(NBi) aN/A161[2]>300[2]up to 1500[2]N/A

Note: Data for Poly(5-norbornene-2-methanol) is largely inferred from general principles of polymer chemistry, as specific comprehensive studies are not readily available. The presence of hydroxyl groups is expected to increase Tg due to hydrogen bonding. a Poly(ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol)[2]

Table 2: Mechanical Properties of Selected Polynorbornenes

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PolynorborneneVaries widelyVaries widelyVaries widely
Poly(5-norbornene-2-methanol)Expected to be higher than PNBExpected to be higher than PNBExpected to be lower than PNB
Poly(NBi) a2.4 ± 0.2[2]36 ± 6[2]5 ± 2[2]

Note: The mechanical properties of these polymers are highly dependent on the molecular weight, polydispersity, and testing conditions. The predicted trends for Poly(5-norbornene-2-methanol) are based on the expected increase in intermolecular forces due to hydrogen bonding from the hydroxyl groups. a Poly(ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol)[2]

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and characterization of polymers from bicyclic olefins via Ring-Opening Metathesis Polymerization (ROMP). This protocol can be adapted for this compound.

Synthesis of Poly(this compound) via ROMP

1. Materials:

  • Monomer: this compound (mixture of endo and exo isomers)

  • Catalyst: Grubbs' 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), purified by passing through a solvent purification system.

  • Terminating Agent: Ethyl vinyl ether

  • Precipitation Solvent: Methanol, chilled

2. Procedure:

  • In a nitrogen-filled glovebox, the monomer (e.g., 1.0 g, 7.2 mmol) is dissolved in the chosen anhydrous solvent (e.g., 10 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, the Grubbs' 2nd Generation catalyst is dissolved in a small amount of the anhydrous solvent to achieve a desired monomer-to-catalyst ratio (e.g., [M]/[I] = 500:1).

  • The catalyst solution is added to the stirring monomer solution via syringe. The reaction mixture is typically stirred at room temperature.

  • The polymerization progress can be monitored by observing the increase in viscosity of the solution. The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours).

  • The polymerization is terminated by the addition of a few drops of ethyl vinyl ether. The mixture is stirred for an additional 20-30 minutes.

  • The viscous polymer solution is then slowly added to a large volume of chilled methanol with vigorous stirring to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization of the Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to confirm the polymer structure and determine the cis/trans vinylene content.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, typically using THF as the eluent and polystyrene standards for calibration.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC is performed to determine the glass transition temperature (Tg) of the polymer. Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature, typically at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

  • Mechanical Testing: For mechanical property analysis, polymer films are prepared by solution casting or melt pressing. Tensile testing is performed using a universal testing machine to determine the Young's modulus, tensile strength, and elongation at break.

Visualizations

The following diagrams illustrate the experimental workflow, structure-property relationships, and a potential biomedical application of these polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer This compound ROMP ROMP Reaction Monomer->ROMP Catalyst Grubbs' Catalyst Catalyst->ROMP Solvent Anhydrous DCM/THF Solvent->ROMP Termination Termination (Ethyl Vinyl Ether) ROMP->Termination Precipitation Precipitation (Methanol) Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Purified Polymer Drying->Polymer NMR NMR Spectroscopy (Structure) Polymer->NMR GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Tg) Polymer->DSC TGA TGA (Td) Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

structure_property cluster_structure Monomer Structure cluster_properties Polymer Properties FunctionalGroup Functional Group (-H, -CH2OH, -Ester) Tg Glass Transition (Tg) FunctionalGroup->Tg H-bonding increases Tg Solubility Solubility FunctionalGroup->Solubility -OH improves polarity Mechanical Mechanical Strength FunctionalGroup->Mechanical Polar groups increase strength Biocompatibility Biocompatibility FunctionalGroup->Biocompatibility -OH enhances Backbone Bicyclic Backbone (Rigidity) Backbone->Tg High rigidity increases Tg Backbone->Mechanical Rigidity increases modulus

Caption: Influence of monomer structure on key polymer properties.

biomedical_application Polymer Poly(this compound) Hydrogel Hydrogel Formation (Cross-linking) Polymer->Hydrogel Conjugation Drug Conjugation (via -OH group) Polymer->Conjugation Biocompatibility Enhanced Biocompatibility (due to -OH groups) Polymer->Biocompatibility Scaffold Tissue Engineering Scaffold Hydrogel->Scaffold Drug Therapeutic Agent Drug->Conjugation Delivery Controlled Drug Delivery Conjugation->Delivery Cell Cells Delivery->Cell targets Scaffold->Cell supports growth Biocompatibility->Cell favorable interaction

Caption: Conceptual diagram of potential biomedical applications for hydroxyl-functionalized polynorbornenes.

References

A Comparative Guide to the Thermal and Mechanical Properties of Bicyclo[2.2.2]oct-5-en-2-ylmethanol-Based Polymers and a Look at Functionalized Polynorbornene Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal and mechanical properties of polymers is crucial for their application in advanced materials and biomedical devices. This guide provides a comparative analysis of the anticipated properties of polymers based on Bicyclo[2.2.2]oct-5-en-2-ylmethanol and offers experimental data from closely related functionalized polynorbornene systems. Due to a lack of specific literature on poly(this compound), this guide leverages data from analogous polynorbornene derivatives to infer potential characteristics and performance benchmarks.

Polymers derived from bicyclic monomers, such as this compound, are of significant interest due to their rigid and bulky structures, which can impart desirable thermal and mechanical properties. The inclusion of a hydroxyl functional group in the monomer is expected to influence the polymer's polarity, adhesion, and potential for post-polymerization modification.

Inferred Properties and Comparison with Alternatives

For instance, the homopolymer of norbornene is known to be very brittle, with a high glass transition temperature (Tg). Functionalization is a common strategy to improve its mechanical properties, particularly its toughness and adhesion, which are critical for many applications.

Data Presentation: Thermal and Mechanical Properties of Functionalized Polynorbornenes

To provide a quantitative comparison, the following tables summarize the thermal and mechanical properties of a polynorbornene homopolymer and its copolymers functionalized with triethoxysilyl (TES) and butyl (alkyl) groups. These functional groups are chosen for comparison as the triethoxysilyl group, like the hydroxyl group on poly(this compound), can enhance adhesion, while the alkyl group can improve flexibility.

Table 1: Thermal Properties of Functionalized Polynorbornenes [1]

Polymer Composition (NB/TESNB)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (5% weight loss) (°C)
100/0 (Polynorbornene Homopolymer)>350~420
90/10330Not Reported
80/20315Not Reported

Table 2: Mechanical Properties of Functionalized Polynorbornenes [1]

Polymer Composition (NB/TESNB)Elongation-to-Break (%)
100/0 (Polynorbornene Homopolymer)< 1
90/10~10
80/20~15

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of polymer properties. Below are standard experimental protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a specific rate (e.g., 10-20 °C/min).

  • The heat flow to the sample is measured relative to the reference.

  • The glass transition is observed as a step change in the heat flow curve.

Tensile Testing

Objective: To determine the mechanical properties of the polymer, such as tensile strength, modulus, and elongation-at-break.

Methodology:

  • Polymer films of a specific thickness are cast from solution.

  • Dog-bone shaped specimens are cut from the film according to a standard (e.g., ASTM D638).

  • The dimensions of the specimen (width and thickness) are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement are recorded throughout the test.

  • Stress and strain are calculated from the load-displacement data and the initial specimen dimensions.

Mandatory Visualization

The polymerization of this compound can be conceptualized to proceed via Ring-Opening Metathesis Polymerization (ROMP), a common method for polymerizing strained cyclic olefins. The following diagram illustrates this process.

ROMP_of_Bicyclo_oct_en_ylmethanol Monomer This compound Intermediate Metallocyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst Ru or W Catalyst Polymer Poly(this compound) Intermediate->Polymer Ring Opening Polymer->Intermediate + Monomer

Ring-Opening Metathesis Polymerization (ROMP) of this compound.

Conclusion

Polymers based on this compound are anticipated to exhibit high thermal stability due to their rigid bicyclic backbone. The presence of the hydroxyl group is expected to enhance adhesion but may also slightly increase the dielectric constant and potentially lower the glass transition temperature compared to the unsubstituted homopolymer. As demonstrated by the data on functionalized polynorbornenes, the incorporation of functional groups is a key strategy to tailor the mechanical properties, moving from a brittle homopolymer to more ductile and robust materials.[1] Further experimental investigation into the synthesis and characterization of poly(this compound) is warranted to fully elucidate its property profile and potential for advanced applications.

References

A Comparative Analysis of the Biological Activities of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel Bicyclo[2.2.2]oct-5-en-2-ylmethanol derivatives against existing compounds in three key therapeutic and sensory areas: antiviral (specifically as SARS-CoV-2 3CLpro inhibitors), antiprotozoal, and as cooling agents. The data presented is compiled from recent scientific literature and patents, offering a quantitative and qualitative assessment to inform further research and development.

Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

Derivatives of the bicyclo[2.2.2]octene scaffold have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. The rigid bicyclic structure serves as a unique scaffold for designing inhibitors that can fit into the active site of the protease.

Quantitative Comparison of 3CLpro Inhibitors
CompoundScaffoldTargetIC50 (µM)Reference Compound(s)IC50 (µM)
Fused Bicyclo[2.2.2]octene derivative (11a)Bicyclo[2.2.2]octeneSARS-CoV-2 3CLpro102.2[1]Nelfinavir~40[2]
LopinavirActive[2]

Note: A lower IC50 value indicates greater potency.

Experimental Protocol: SARS-CoV-2 3CLpro Inhibition Assay

The inhibitory activity of the bicyclo[2.2.2]octene derivatives against SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents: Purified recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQSGFRKME-EDANS), and assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Procedure:

    • The test compound is pre-incubated with the 3CLpro enzyme in the assay buffer in a 96-well plate.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader (excitation and emission wavelengths are specific to the fluorophore-quencher pair used).

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.

  • Data Analysis: The percent inhibition is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a suitable equation.

Signaling Pathway and Experimental Workflow

SARS_CoV_2_3CLpro_Inhibition cluster_workflow Experimental Workflow cluster_pathway Mechanism of Action Compound Bicyclo[2.2.2]octene Derivative Assay FRET Assay Compound->Assay Enzyme SARS-CoV-2 3CLpro Enzyme->Assay Substrate Fluorogenic Substrate Substrate->Assay Data IC50 Determination Assay->Data Viral_Polyprotein Viral Polyprotein Active_Proteins Functional Viral Proteins Viral_Polyprotein->Active_Proteins 3CLpro Cleavage Replication Viral Replication Active_Proteins->Replication Inhibitor Bicyclo[2.2.2]octene Inhibitor Inhibitor->Viral_Polyprotein Inhibits Cleavage

Caption: Workflow for IC50 determination and the inhibitory mechanism on the viral replication pathway.

Antiprotozoal Activity

Derivatives of the bicyclo[2.2.2]octane scaffold have demonstrated significant in vitro activity against protozoan parasites, including Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and Plasmodium falciparum (the most virulent malaria parasite).

Quantitative Comparison of Antiprotozoal Activity
CompoundScaffoldTarget OrganismIC50 (µM)Reference CompoundIC50 (µM)
Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazonesBicyclo[2.2.2]octaneTrypanosoma brucei rhodesiense< 0.3[3][4]Suramin0.0075[3][4]
Bicyclo[2.2.2]octanone oximesBicyclo[2.2.2]octanePlasmodium falciparum (K1 strain)0.08 - 0.15[3]Chloroquine0.12[3][4]

Note: The K1 strain of P. falciparum is resistant to chloroquine.

Experimental Protocol: In Vitro Antiprotozoal Assay

The antiprotozoal activity is typically determined using a microplate-based assay.

  • Parasite Culture: T. b. rhodesiense bloodstream forms or P. falciparum erythrocytic stages are cultured in appropriate media.

  • Assay Procedure:

    • Serial dilutions of the test compounds are added to a 96-well microplate containing the parasite culture.

    • The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method. For P. falciparum, this often involves measuring the activity of parasite-specific lactate dehydrogenase (pLDH). For trypanosomes, a resazurin-based assay (alamarBlue) is commonly used, where viable cells reduce the blue dye to the fluorescent pink resorufin.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.

General Mechanism of Action

Antiprotozoal_Mechanism cluster_parasite Protozoan Parasite Compound Bicyclo[2.2.2]octane Derivative Pathway1 Nucleic Acid Synthesis Compound->Pathway1 Inhibition Pathway2 Folic Acid Metabolism Compound->Pathway2 Inhibition Pathway3 Mitochondrial Function Compound->Pathway3 Inhibition Growth Parasite Growth & Replication Pathway1->Growth Pathway2->Growth Pathway3->Growth Cooling_Sensation_Pathway cluster_neuron Sensory Neuron Compound Bicyclo[2.2.2]oct-5-ene Derivative TRPM8 TRPM8 Channel Compound->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Brain Brain AP->Brain Sensation Cooling Sensation Brain->Sensation

References

A Comparative Guide to Validating the Purity of Bicyclo[2.2.2]oct-5-en-2-ylmethanol using GC and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a valuable building block in organic synthesis, requires robust analytical methods to verify its purity. This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose, including detailed experimental protocols and data presentation.

Introduction to Chromatographic Purity Validation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components in a mixture. For a molecule like this compound, which is a volatile and non-chromophoric alcohol, both GC and HPLC present viable, yet distinct, approaches to purity assessment. The choice between these techniques often depends on the specific impurities to be detected, the required sensitivity, and the available instrumentation.

A critical aspect of the purity validation for this compound is the separation of its endo and exo diastereomers. The synthetic route to this alcohol, typically a Diels-Alder reaction between 1,3-cyclohexadiene and acrolein followed by reduction, can produce a mixture of these isomers. Chromatographic methods must possess sufficient resolution to separate and quantify these stereoisomers, as well as other potential impurities.

Comparison of GC and HPLC Methods

The following table summarizes the key performance characteristics of typical GC and HPLC methods for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical Detector Flame Ionization Detector (FID)Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or UV-Vis (with derivatization)
Sample Volatility RequiredNot required
Separation of Isomers Generally excellent for volatile diastereomers like endo/exo isomers.Can be effective, often requiring specialized chiral columns for enantiomers or high-resolution columns for diastereomers.
Sensitivity High with FID for organic analytes.Variable; RID has lower sensitivity, while ELSD offers better sensitivity for non-volatile analytes. Derivatization can significantly enhance sensitivity with UV-Vis detectors.
Common Impurities Detected Residual solvents (e.g., from synthesis), unreacted starting materials, and byproducts of the Diels-Alder reaction and subsequent reduction.Less volatile impurities, oligomers, and degradation products.
Derivatization Generally not required.Often necessary to introduce a chromophore for UV-Vis detection.

Experimental Protocols

Below are detailed starting-point methodologies for the analysis of this compound using GC and HPLC. These protocols should be optimized for specific instrumentation and impurity profiles.

Gas Chromatography (GC-FID) Protocol

This method is well-suited for the routine purity analysis of this compound and is particularly effective for separating the endo and exo isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

Chromatographic Conditions:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min
Detector Temperature 280 °C

| Makeup Gas | Nitrogen |

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

Due to the lack of a strong UV chromophore in this compound, HPLC methods often employ universal detectors like RID or ELSD, or require derivatization for UV detection. The following protocol outlines a method using a Refractive Index Detector.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Refractive Index Detector (RID)

Chromatographic Conditions:

Parameter Value
Column C18 column, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL

| Detector Temperature | 35 °C |

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter GC Gas Chromatography (GC-FID) Dissolve->GC HPLC High-Performance Liquid Chromatography (HPLC-RID/ELSD) Filter->HPLC Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity Impurity Identify and Quantify Impurities Integration->Impurity Report Generate Certificate of Analysis Purity->Report Impurity->Report

Purity validation workflow for this compound.

Conclusion

Both GC and HPLC are powerful techniques for assessing the purity of this compound. GC with FID is often the more straightforward and sensitive method for this volatile compound, providing excellent resolution of the critical endo and exo isomers. HPLC, while requiring consideration of the compound's lack of a UV chromophore, offers a complementary approach, particularly for analyzing less volatile impurities. The choice of method will ultimately be guided by the specific analytical needs, available equipment, and the impurity profile of the sample. For comprehensive purity validation, employing both techniques can provide a more complete picture of the sample's composition.

A Comparative Guide to the Conformational Analysis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) ring system is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined structure provides a unique platform for the spatial arrangement of substituents, influencing molecular recognition, and physical properties. Understanding the conformational dynamics of BCO derivatives is crucial for the rational design of novel therapeutics and advanced materials. This guide provides a comparative analysis of the conformational behavior of various BCO derivatives, supported by experimental and computational data.

Conformational Landscape of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane framework is composed of three fused cyclohexane rings, each constrained to a boat-like conformation. The overall symmetry of the parent hydrocarbon is D3h in its idealized, fully eclipsed state. However, the molecule can relieve torsional strain by a concerted twisting motion of the three cyclohexane rings, resulting in a slightly more stable, twisted conformation with D3 symmetry. The energy barrier for this twisting is very low, suggesting rapid interconversion at room temperature.

Substituents on the BCO core can significantly influence the conformational preferences and the energy barriers to interconversion. Steric and electronic effects can favor specific twist angles or increase the rigidity of the framework.

cluster_0 Conformational Dynamics of Bicyclo[2.2.2]octane D3h Eclipsed Conformation (D3h) Twist_R Twisted Conformation (D3) (Right-handed twist) D3h->Twist_R Twisting Twist_L Twisted Conformation (D3) (Left-handed twist) D3h->Twist_L Twisting Twist_R->D3h Untwisting Twist_L->D3h Untwisting

Caption: Interconversion between the eclipsed and twisted conformations of the bicyclo[2.2.2]octane core.

Comparative Analysis of Conformational Energy Barriers

The rigidity of the BCO scaffold can be quantified by the energy barrier to rotation or inversion of its substituents. This is a critical parameter in the design of molecular rotors and conformationally restricted bioactive molecules. The following tables summarize key experimental and computational data on the conformational energy barriers of various BCO derivatives.

Table 1: Experimental Rotational/Inversional Barriers of Bicyclo[2.2.2]octane Derivatives
DerivativeSubstituent(s)MethodBarrier (kcal/mol)Reference(s)
Steroidal BCO Rotor1,4-diethynyl linked to mestranolSolid-State 13C NMR1.15[1][2]
N,N'-dimethyl-2,3-diazabicyclo[2.2.2]octaneN,N'-dimethylVariable Temperature NMR12.4 - 16.2[1]
1,4-bis(iodoethynyl)bicyclo[2.2.2]octane1,4-bis(iodoethynyl)Solid-State 13C NMR1.48[1]
Tetraphenyl-substituted BCO1,2,3,4-tetraphenylDynamic NMR~10
Bicyclo[2.2.2]oct-2-ene radical cationNone (radical cation)ESR Spectroscopy~2.0
Table 2: Computational Conformational Energies of Bicyclo[2.2.2]octane Derivatives
DerivativeMethodConformation ComparisonEnergy Difference (kcal/mol)Reference(s)
Bicyclo[2.2.2]octaneSemi-empiricalTwisted (D3) vs. Eclipsed (D3h)~0.1[3]
Bicyclo[2.2.2]octaneDFTRelative to bicyclo[3.2.1]octane+0.70[4]
Fused Bicyclo[2.2.2]octanoneDFTComparison of strain energies in different ring systemsVaries with system[5]
1-Nitro-4-substituted BCOsB3LYP/6-31G(d,p)Substituent effect stabilization energy (SESE)Varies with substituent[6]

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for the key techniques used in the conformational analysis of bicyclo[2.2.2]octane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR is a powerful technique to study the dynamic processes of conformational interconversion.

Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the bicyclo[2.2.2]octane derivative in a suitable deuterated solvent (e.g., CDCl3, toluene-d8, pentane) in a standard 5 mm NMR tube. The concentration should be optimized to ensure good signal-to-noise ratio without causing aggregation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe.

  • Data Acquisition:

    • Acquire a standard 1H or 13C NMR spectrum at ambient temperature.

    • Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.

    • Continue cooling until significant line broadening or the coalescence of signals is observed. If possible, continue to a lower temperature where the signals for the individual conformers are resolved.

    • The coalescence temperature (Tc) is recorded for the interconverting signals.

  • Data Analysis: The energy barrier (ΔG‡) to interconversion can be calculated from the coalescence temperature and the frequency separation of the signals using the Eyring equation. More sophisticated lineshape analysis can provide more accurate activation parameters (ΔH‡ and ΔS‡).

cluster_1 VT-NMR Experimental Workflow A Sample Preparation (BCO derivative in deuterated solvent) B High-Field NMR Spectrometer with VT Probe A->B C Data Acquisition at Variable Temperatures B->C D Observation of Signal Coalescence C->D E Calculation of Energy Barrier (ΔG‡) D->E

Caption: A simplified workflow for determining conformational energy barriers using variable-temperature NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, revealing precise bond lengths, bond angles, and the solid-state conformation.

Protocol for X-ray Crystallographic Analysis:

  • Crystal Growth: Grow single crystals of the bicyclo[2.2.2]octane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method involves slow evaporation of a solution of the compound in a solvent mixture like hexanes/ethyl acetate.[1]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

    • Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

  • Data Analysis: The final refined structure provides detailed geometric information, including the twist angle of the bicyclo[2.2.2]octane core and the orientation of substituents.

cluster_2 X-ray Crystallography Workflow F Single Crystal Growth G Data Collection (X-ray Diffractometer) F->G H Structure Solution (Direct/Patterson Methods) G->H I Structure Refinement (Least-Squares) H->I J Analysis of Molecular Geometry I->J

Caption: A general workflow for the conformational analysis of bicyclo[2.2.2]octane derivatives using X-ray crystallography.

Conclusion

The conformational analysis of bicyclo[2.2.2]octane derivatives reveals a fascinating interplay of steric and electronic effects that govern their three-dimensional structure and dynamics. While the parent BCO framework exhibits a low barrier to twisting, the introduction of substituents can significantly alter this landscape, leading to increased rigidity or favoring specific twisted conformations. The combination of experimental techniques like variable-temperature NMR and X-ray crystallography, alongside computational modeling, provides a powerful toolkit for elucidating the conformational preferences of these important molecular scaffolds. This knowledge is paramount for the design of next-generation pharmaceuticals and functional materials that leverage the unique structural features of the bicyclo[2.2.2]octane ring system.

References

Safety Operating Guide

Proper Disposal of Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information, outlining a clear operational and disposal plan.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the data for similar bicyclic alcohols and flammable liquids, Bicyclo[2.2.2]oct-5-en-2-ylmethanol should be handled with care.

Assumed Hazards:

  • Flammability: As a combustible liquid, it can form explosive mixtures with air. Vapors may travel to an ignition source and flash back.[1]

  • Irritation: May cause skin and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3][4]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE): A table summarizing the necessary PPE for handling this compound is provided below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[3][4]
Skin Protection Lab coat or other protective clothing to prevent skin contact.[3][4]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1][4]

II. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

Step 1: Segregation of Waste

  • Isolate waste this compound from other waste streams at the point of generation.

  • Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]

  • Keep it separate from non-hazardous waste.

Step 2: Waste Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for collection. The container should be in good condition and have a secure lid.

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Appropriate hazard pictograms (e.g., flammable, irritant).

    • Accumulation start date.

Step 3: Storage of Waste

  • Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of the laboratory personnel.

  • The storage area must be cool, dry, and well-ventilated.[1]

  • Keep the container away from sources of ignition such as heat, sparks, and open flames.[1]

  • Ensure that the container is tightly closed when not in use to prevent the release of vapors.[1][2]

Step 4: Arrange for Licensed Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste contractor with a full and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[1][2]

Step 5: Final Disposal Method

  • The recommended method of disposal for flammable organic compounds is typically incineration at an approved hazardous waste disposal facility.[4] This process should be equipped with an afterburner and scrubber to minimize environmental impact.

  • Alternatively, fuel blending may be an option depending on the waste contractor's capabilities.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.[1]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse mouth with water.

    • Seek immediate medical attention.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Segregate Waste Isolate from incompatible materials. B Step 2: Label Container 'Hazardous Waste', Chemical Name, Hazards. A->B C Step 3: Store Safely Cool, dry, well-ventilated area away from ignition sources. B->C D Step 4: Arrange Disposal Contact EHS or licensed contractor. C->D E Step 5: Final Disposal Incineration at an approved facility. D->E

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Bicyclo[2.2.2]oct-5-en-2-ylmethanol in a laboratory setting. The following procedures are based on best practices for handling similar bicyclic alcohol compounds and are intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) and institutional safety protocols.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.Provides a barrier against skin contact and potential irritation.[1]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and vapors that can cause serious eye irritation.[1][2][3][4]
Skin and Body Laboratory coat worn over full-length pants and closed-toe shoes.Prevents incidental skin contact with the chemical.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-certified organic vapor respirator is recommended.Minimizes the inhalation of potentially irritating vapors.[1][2][4]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Log the chemical into the laboratory's chemical inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Keep the container tightly closed when not in use.[1][2][5]

  • Store away from sources of heat, sparks, and open flames.[1][5]

3. Preparation and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1][4]

  • Before handling, don the appropriate PPE as outlined in Table 1.

  • When transferring the chemical, use appropriate tools (e.g., clean glass pipettes or syringes) to avoid spills.

  • Ground and bond containers when transferring large quantities to prevent static discharge.[2][5]

4. In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[1]

  • Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Ventilate the area and wash the spill site after the material has been removed.

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to ensure environmental and personnel safety.

1. Waste Collection:

  • Collect all waste containing this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved hazardous waste disposal facility.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Do not dispose of the chemical down the drain or in the general trash.[2]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cluster_emergency Emergency Protocol Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Planning Experiment Planning & Risk Assessment Storage->Planning PPE Don PPE Planning->PPE Handling Chemical Handling in Fume Hood PPE->Handling Experimentation Perform Experiment Handling->Experimentation Spill Spill Response Handling->Spill Exposure First Aid & Medical Attention Handling->Exposure Decontamination Decontaminate Work Area Experimentation->Decontamination Documentation Document Experiment Experimentation->Documentation Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Waste_Disposal Dispose of Waste via Approved Vendor Waste_Collection->Waste_Disposal

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.